Methyl 3-methyl-4-oxopentanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCQWVJGUAQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948087 | |
| Record name | Methyl 3-methyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25234-83-7 | |
| Record name | Pentanoic acid, 3-methyl-4-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-methyl-4-oxopentanoate (CAS No. 25234-83-7), a keto ester of interest in organic synthesis and potentially in the development of novel chemical entities. This document collates available chemical data, presents computed properties, and outlines putative experimental protocols. Due to the limited availability of experimental data for this specific compound, information from structurally similar molecules is referenced for guidance, with appropriate caveats. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using diagrams.
Chemical Identity and Properties
This compound is an organic compound containing both a ketone and a methyl ester functional group. Its chemical structure and basic properties are well-defined.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 25234-83-7 | [1] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1] |
| InChI | InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 | [1][2] |
| InChIKey | DPWCQWVJGUAQCY-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)C | [1] |
| Synonyms | Pentanoic acid, 3-methyl-4-oxo-, methyl ester | [1][2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 144.078644241 Da | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 140 | PubChem |
Note: The properties listed in Table 2 are computationally derived and have not been experimentally verified. Source: PubChem CID 141183.[1]
Table 3: Available Experimental Properties
| Property | Value | Conditions | Source |
| Kovats Retention Index | 1532 | Standard polar | NIST Mass Spectrometry Data Center |
Note: There is a notable lack of comprehensive, experimentally determined physical properties such as melting point, boiling point, and density for this compound in publicly available literature.
Putative Synthesis Protocol
Proposed Method: Acid-Catalyzed Esterification
This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The excess methanol serves to drive the equilibrium towards the formation of the methyl ester.
Experimental Workflow:
-
Reaction Setup: Combine 3-methyl-4-oxopentanoic acid with an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Workup: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Caption: Proposed synthesis workflow for this compound.
Reactivity and Potential Applications
As a bifunctional molecule, this compound possesses two reactive centers: the ketone and the ester.
-
Ketone Group: The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions at the alpha-carbon.
-
Ester Group: The ester can be hydrolyzed to the parent carboxylic acid, undergo transesterification, or react with nucleophiles such as Grignard reagents.
This dual functionality makes it a potentially versatile building block in organic synthesis for creating more complex molecules, which is a key area of interest for drug development professionals.
Caption: Reactivity of this compound's functional groups.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it is prudent to handle this chemical with the care afforded to new or uncharacterized substances. For guidance, the safety profile of the structurally related compound, Methyl 3-oxopentanoate (B1256331) (CAS 30414-53-0) , is provided below. This information should be used as a precautionary reference and not as a direct substitute for a specific SDS.
Table 4: Hazard and Precautionary Information for Methyl 3-oxopentanoate (CAS 30414-53-0)
| Category | Information | Reference |
| Potential Health Effects | May cause eye, skin, respiratory, and digestive tract irritation. Inhalation of high concentrations may lead to central nervous system depression. | [3][4] |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [3][4] |
| First Aid: Skin | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [4] |
| First Aid: Ingestion | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Seek medical attention. | [3][4] |
| First Aid: Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention. | [3][4] |
| Handling | Wash thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame. | [3][4] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [3][4] |
| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. | [4][5] |
Disclaimer: The safety information provided is for a structurally similar compound and should be treated as a guideline. A full risk assessment should be conducted before handling this compound.
Conclusion
This compound is a keto ester with defined chemical identifiers but limited published experimental data. Its bifunctional nature suggests utility as a building block in organic synthesis. While a definitive synthesis protocol is not available, standard esterification procedures are expected to be effective. In the absence of specific safety data, handling should proceed with caution, referencing the safety profile of structurally related compounds. Further research is required to fully characterize the physical properties, reactivity, and potential applications of this compound.
References
- 1. This compound | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Methyl 3-oxopentanoate(30414-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Methyl 3-methyl-4-oxopentanoate. While specific experimental data for this compound is limited in publicly available literature, this document compiles the available information and provides plausible scientific context based on the chemistry of its functional groups.
Compound Identification and Structure
This compound is a beta-keto ester with the IUPAC name This compound .[1] Its chemical structure consists of a pentanoate backbone with a methyl group at the 3-position and a ketone functional group at the 4-position.
Molecular Structure:
The presence of both a ketone and an ester functional group makes it a versatile intermediate in organic synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 25234-83-7 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Synonyms | Pentanoic acid, 3-methyl-4-oxo-, methyl ester | [1][2] |
| Kovats Retention Index | 1532 (Standard polar column) | [1][3] |
| Topological Polar Surface Area | 43.37 Ų | [2] |
| Computed LogP | 0.7746 | [2] |
Spectroscopic Data
While detailed spectra are not provided here, the availability of various spectroscopic data has been documented, which is crucial for the identification and characterization of this compound.
| Spectrum Type | Source / Reference | Expected Key Features |
| ¹³C NMR | PubChem[1] | Signals corresponding to the ester and ketone carbonyl carbons, the methoxy (B1213986) carbon, and the aliphatic carbons. |
| GC-MS | PubChem, NIST[1][3] | A molecular ion peak and a fragmentation pattern characteristic of the structure. |
| IR | PubChem[1] | Strong absorption bands for the C=O stretching of the ketone and the ester groups. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely reported. However, a plausible and common method for the synthesis of methyl esters from their corresponding carboxylic acids is the Fischer esterification . This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.
Proposed Synthetic Workflow: Fischer Esterification
Caption: Proposed synthesis of this compound via Fischer esterification.
Generalized Experimental Protocol for Fischer Esterification
This protocol is a generalized procedure based on the standard Fischer esterification reaction.
Materials:
-
3-Methyl-4-oxopentanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by distillation under reduced pressure to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the beta-keto ester moiety.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding.
Caption: Keto-enol tautomerism in this compound.
Enolate Formation and Alkylation
The α-hydrogen between the two carbonyl groups is acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in alkylation reactions.
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-4-oxopentanoic acid. As a β-keto acid, this intermediate is susceptible to decarboxylation upon heating, yielding a ketone.
Applications
Specific applications for this compound are not well-documented in the literature. However, β-keto esters are a well-established class of compounds that serve as crucial building blocks in organic synthesis. They are widely used in the pharmaceutical industry for the synthesis of more complex molecules and in the production of fine chemicals.
Conclusion
This compound is a β-keto ester with significant potential as an intermediate in organic synthesis. While detailed experimental data for this specific isomer is sparse, its chemical behavior can be reliably predicted based on the well-understood reactivity of its functional groups. The information and the proposed synthetic protocol provided in this guide serve as a valuable resource for researchers and professionals working in chemical synthesis and drug development.
References
Synthesis of Methyl 3-methyl-4-oxopentanoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Methyl 3-methyl-4-oxopentanoate. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis. The core of this guide focuses on a well-established synthetic transformation: the Fischer esterification of the corresponding carboxylic acid precursor.
Introduction
This compound is a keto-ester of interest in various fields of chemical synthesis, potentially serving as a versatile building block for more complex molecules. Its synthesis can be efficiently achieved through the esterification of 3-methyl-4-oxopentanoic acid. This precursor is commercially available, simplifying the synthetic route to a single, high-yielding step. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.
Reaction Scheme
The overall transformation is the esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727) in the presence of an acid catalyst to yield this compound and water.
Chemical Equation:
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound via Fischer esterification. The data is based on typical yields and conditions for this type of reaction.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Methyl-4-oxopentanoic acid | 1.0 equivalent | Commercially available solid. |
| Methanol | 10-20 equivalents (or as solvent) | Acts as both reactant and solvent to drive the equilibrium towards the product. |
| Catalyst | ||
| Concentrated Sulfuric Acid | 0.1-0.2 equivalents | A common and effective catalyst for Fischer esterification.[1][2] |
| Reaction Conditions | ||
| Temperature | Reflux (~65 °C for methanol) | The reaction is typically heated to the boiling point of the alcohol.[1][2] |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by a suitable technique such as TLC or GC. |
| Yield | ||
| Typical Product Yield | 85-95% | Yields for Fischer esterifications are generally high, especially when an excess of the alcohol is used. |
| Product Properties | ||
| Molecular Formula | C7H12O3 | |
| Molecular Weight | 144.17 g/mol |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.
Materials:
-
3-Methyl-4-oxopentanoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Ethyl acetate (B1210297)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-oxopentanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq). The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.[1][2]
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction mixture).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation to obtain the pure ester.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Spectral Analysis of Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for methyl 3-methyl-4-oxopentanoate (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ), a keto-ester of interest in various chemical syntheses. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted and characteristic spectral information, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.
Data Presentation
The following tables summarize the predicted and characteristic spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 3.68 | Singlet | 3H | O-CH ₃ |
| 3.20 | Multiplet | 1H | CH -CH₃ |
| 2.65 | Doublet of Doublets | 1H | CH ₂ (diastereotopic) |
| 2.40 | Doublet of Doublets | 1H | CH ₂ (diastereotopic) |
| 2.15 | Singlet | 3H | C(=O)-CH ₃ |
| 1.15 | Doublet | 3H | CH-CH ₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) [ppm] | Assignment |
| 209.5 | C =O (Ketone) |
| 172.0 | C =O (Ester) |
| 51.8 | O-C H₃ |
| 48.5 | C H-CH₃ |
| 41.0 | C H₂ |
| 28.0 | C(=O)-C H₃ |
| 15.0 | CH-C H₃ |
Table 3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2975 | Medium-Strong | C-H | sp³ Stretch |
| ~1745 | Strong | C=O | Ester Stretch |
| ~1715 | Strong | C=O | Ketone Stretch |
| ~1450 | Medium | C-H | Bend |
| ~1170 | Strong | C-O | Ester Stretch |
Table 4: Mass Spectrometry (MS) Data - Predicted Fragmentation
| m/z | Proposed Fragment Ion |
| 144 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₃]⁺ |
| 101 | [M - CH₃CO]⁺ |
| 87 | [CH₃COCH(CH₃)CH₂]⁺ |
| 71 | [M - COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-20 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean vial.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended.
-
Add a small drop of TMS to the solution to serve as an internal standard.
-
Vortex the mixture until the sample is fully dissolved.
-
Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid sample onto the center of the ATR crystal.
-
Acquire the IR spectrum of the sample. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Set up the GC with an appropriate column and temperature program to ensure good separation of the analyte from the solvent and any impurities.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Electron ionization (EI) at 70 eV is a common method for small molecules.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization and analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Physical and chemical properties of Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methyl-4-oxopentanoate is a keto-ester of significant interest in organic synthesis and potentially in the field of drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential, though currently underexplored, role in biological systems. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules.
Chemical and Physical Properties
This compound, with the chemical formula C₇H₁₂O₃, is a constitutional isomer of other methyl oxopentanoates, and it is crucial to distinguish it from similar structures.[1][2][3] Its unique structural arrangement influences its chemical reactivity and physical characteristics.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 25234-83-7 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)C | [3] |
| InChI Key | DPWCQWVJGUAQCY-UHFFFAOYSA-N | [3] |
Physicochemical Data
| Property | Value | Notes | Source |
| Boiling Point | Not available | Data for the related compound Methyl 4,4-dimethyl-3-oxopentanoate is 67-70 °C at 13 mmHg. | |
| Density | Not available | Data for the related compound Methyl 4,4-dimethyl-3-oxopentanoate is 0.99 g/mL at 25 °C. | |
| Solubility | Soluble in water and polar organic solvents. | Based on the properties of the related levulinic acid. | [4] |
| Topological Polar Surface Area | 43.4 Ų | Computed | [3] |
| logP (Octanol-Water Partition Coefficient) | 0.7746 | Computed | |
| Kovats Retention Index | 1532 | Standard polar column | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic routes for related β-keto esters can be adapted.
Synthesis of Related β-Keto Esters (Representative Protocol)
A common method for synthesizing β-keto esters is the Claisen condensation. The following is a generalized protocol for a related compound, which could be adapted for the synthesis of this compound.
Reaction: Esterification of 3-Methyl-4-oxopentanoic acid.
Materials:
-
3-Methyl-4-oxopentanoic acid
-
Methanol (excess)
-
Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-4-oxopentanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
Characterization Methods
Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments for this compound are not detailed in the available search results, general expectations for ¹H and ¹³C NMR spectra of β-keto esters can be described. The presence of keto-enol tautomerism would result in two sets of signals.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the methine and methylene (B1212753) protons on the carbon backbone, and singlets for the two methyl groups. In the enol form, a vinyl proton signal and a broad hydroxyl proton signal would be observed.
-
¹³C NMR: Carbonyl carbons of the ketone and ester would appear at the downfield end of the spectrum. Signals for the methoxy (B1213986) carbon and the aliphatic carbons would be observed at characteristic chemical shifts.[3]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[3]
-
Ketone C=O stretch: Typically observed around 1715 cm⁻¹.
-
Ester C=O stretch: Typically observed around 1740 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (144.17 g/mol ) and characteristic fragment ions.[3][5]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathway involvement of this compound. While its structural analog, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), is a well-known intermediate in the catabolism of the branched-chain amino acid leucine, a similar role for this compound has not been established.[6][7]
Research on the related compound, Methyl 4-methyl-3-oxopentanoate (B1262298), suggests potential biological activities, including the inhibition of reactive oxygen species production and anti-proliferative effects on tumor cells.[8] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to structural differences.
Given the absence of documented signaling pathways for this compound, a diagrammatic representation cannot be provided at this time. Future research is necessary to elucidate any potential roles of this compound in biological systems.
Logical Relationships and Experimental Workflows
To stimulate further research into the properties and applications of this compound, a logical workflow for its synthesis and characterization is proposed.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
This compound presents an intriguing subject for further chemical and biological investigation. While its fundamental properties are partially characterized, significant gaps remain, particularly concerning its experimental physical data and its role in biological systems. The synthetic and characterization workflows outlined in this guide provide a framework for future studies. Elucidating the biological activity of this compound could open new avenues for its application in drug development and other scientific disciplines. Further research is strongly encouraged to unlock the full potential of this molecule.
References
- 1. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]
- 2. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Levulinic acid - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | FM57580 [biosynth.com]
Methyl 3-methyl-4-oxopentanoate synonyms and identifiers
An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound belonging to the class of keto esters. Its chemical structure incorporates both a ketone and a methyl ester functional group, making it a potentially versatile molecule in organic synthesis. This document provides a comprehensive overview of its known synonyms, chemical identifiers, and physicochemical properties. Due to the limited publicly available information on specific experimental protocols and biological activities for this compound, this guide also includes relevant information on closely related isomers to provide a broader context for potential applications and research directions.
Chemical Synonyms and Identifiers
A clear and unambiguous identification of a chemical compound is crucial for research and development. The following table summarizes the key synonyms and identifiers for this compound.
| Identifier Type | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 25234-83-7 | [1] |
| PubChem CID | 141183 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1] |
| InChI | InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 | [1] |
| InChIKey | DPWCQWVJGUAQCY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)C | [1] |
| DSSTox Substance ID | DTXSID30948087 | [1] |
| Depositor-Supplied Synonyms | Pentanoic acid, 3-methyl-4-oxo-, methyl ester; methyl3-methyl-4-oxopentanoate; SCHEMBL17226123; AKOS010909371; 3-methyl-4-oxo-pentanoic acid methyl ester | [1] |
Quantitative Physicochemical and Spectroscopic Data
The following table outlines the available quantitative data for this compound. It is important to note that much of the available data is computationally predicted.
| Property | Value | Source & Notes |
| Molecular Weight | 144.1684 g/mol | NIST WebBook[2] |
| Kovats Retention Index | 1532 | NIST Mass Spectrometry Data Center (Standard polar column)[1] |
| Computed XLogP3 | 0.3 | PubChem (Predicted) |
| Computed Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |
| Computed Rotatable Bond Count | 4 | PubChem (Predicted) |
| Computed Exact Mass | 144.078644241 Da | PubChem (Predicted) |
| Computed Monoisotopic Mass | 144.078644241 Da | PubChem (Predicted) |
| Computed Topological Polar Surface Area | 43.4 Ų | PubChem (Predicted) |
| Computed Heavy Atom Count | 10 | PubChem (Predicted) |
| Computed Complexity | 140 | PubChem (Predicted) |
Note: While PubChem lists the availability of 13C NMR, GC-MS, and vapor phase IR spectra, the detailed data is not readily accessible through the provided search results.
Experimental Protocols
General Protocol for Fischer Esterification of a Carboxylic Acid:
-
Reaction Setup: The carboxylic acid (4-methyl-3-oxopentanoic acid in the case of the isomer) is dissolved in an excess of methanol (B129727).[3]
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by distillation or column chromatography.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a keto ester like this compound, based on the Fischer esterification method.
Caption: General workflow for the synthesis and analysis of this compound.
Signaling Pathways and Biological Activity
There is currently a lack of specific information in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research on its isomer, Methyl 4-methyl-3-oxopentanoate (B1262298), suggests potential biological relevance as its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid (also known as β-ketoisocaproic acid), is an intermediate in the metabolism of the amino acid leucine.[3] This suggests that this compound could potentially serve as a synthetic precursor to biologically relevant molecules.
The broader class of keto esters is known to be of interest in medicinal chemistry and drug development. For instance, derivatives of pentanoic acid have been investigated for their antimicrobial properties. However, without specific studies on this compound, any discussion of its biological role remains speculative.
Conclusion
This compound is a keto ester with well-defined chemical identifiers. While a comprehensive set of experimentally determined physicochemical properties is not available, computational data provides a useful starting point for research. The primary challenge for researchers interested in this molecule is the lack of detailed, published experimental protocols for its synthesis and the absence of studies on its biological activity. The information provided on related isomers suggests that standard organic synthesis techniques could be applicable for its preparation. Future research is needed to elucidate the specific properties and potential applications of this compound in chemistry and life sciences.
References
An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methyl-4-oxopentanoate, a β-keto ester, is a chemical compound of interest in organic synthesis and potentially in metabolic studies. This technical guide provides a comprehensive overview of its discovery and history within the broader context of β-keto ester synthesis, detailed experimental protocols for its preparation, and a summary of its physicochemical and spectroscopic properties. Furthermore, this document elucidates the metabolic context of its corresponding carboxylic acid, 3-methyl-4-oxopentanoic acid, an intermediate in the metabolism of the essential amino acid leucine (B10760876).
Discovery and History
Historically, the synthesis of β-keto esters became prominent with the discovery of the Claisen condensation in the late 19th century. This reaction, named after its discoverer Rainer Ludwig Claisen, involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. This method provided a versatile tool for the construction of carbon-carbon bonds and the synthesis of a wide array of carbonyl compounds.
Another cornerstone in the synthesis of esters, including this compound, is the Fischer esterification, developed by Emil Fischer and Arthur Speier in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a widely used method for ester synthesis due to its simplicity and effectiveness.
The development of these and other synthetic methodologies has enabled the preparation of a vast library of β-keto esters, including this compound, for various research and industrial applications.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 25234-83-7 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 185.8 °C at 760 mmHg | [2] |
| Melting Point | -75 °C | [2] |
| Density | ~0.993 g/cm³ | [2] |
| Refractive Index | 1.4265 | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data/Peaks | Reference |
| ¹H NMR | Expected signals for keto and enol tautomers. Keto form: characteristic singlet for the α-carbon protons (~3.4 ppm). Enol form: vinyl proton signal and a broad signal for the enolic hydroxyl proton. | [3] |
| ¹³C NMR | Data available in spectral databases. | [1] |
| Infrared (IR) | Keto tautomer: two distinct C=O stretching frequencies for the ketone (~1725 cm⁻¹) and the ester (~1745 cm⁻¹). | [3] |
| Mass Spectrometry (MS) | GC-MS data available in spectral databases. | [1][4] |
| Kovats Retention Index | Standard polar: 1532 | [1][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Synthesis via Fischer Esterification of 3-Methyl-4-oxopentanoic Acid
This method involves the acid-catalyzed esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727).
Materials:
-
3-Methyl-4-oxopentanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Synthesis via Claisen Condensation
This method involves the base-catalyzed condensation of two ester molecules. For the synthesis of this compound, a crossed Claisen condensation between methyl acetate (B1210297) and methyl isobutyrate could be envisioned.
Materials:
-
Methyl acetate
-
Methyl isobutyrate
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
-
Dilute acid (e.g., hydrochloric acid) for neutralization
-
Extraction solvent (e.g., diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a strong base (e.g., sodium ethoxide) to an anhydrous solvent (e.g., ethanol).
-
Add a solution of methyl acetate in the anhydrous solvent dropwise to the base suspension with stirring under an inert atmosphere.
-
After the enolate formation is complete, add methyl isobutyrate dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting β-keto ester by vacuum distillation.
Caption: Claisen Condensation Workflow for this compound Synthesis.
Biological Context and Metabolic Pathway
Direct involvement of this compound in specific signaling pathways has not been documented in the available literature. However, its corresponding carboxylic acid, 3-methyl-4-oxopentanoic acid (also known as β-ketoisocaproic acid), is a known intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine.[3]
Leucine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The breakdown of leucine occurs primarily in the mitochondria of muscle, adipose tissue, kidney, and liver.
The metabolic pathway of leucine is as follows:
-
Transamination: Leucine undergoes reversible transamination, catalyzed by branched-chain aminotransferase (BCAT), to form α-ketoisocaproate (KIC).
-
Oxidative Decarboxylation: KIC is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.
3-Methyl-4-oxopentanoic acid is an isomer of α-ketoisocaproate and is closely related to the intermediates in this critical metabolic pathway. Understanding the metabolism of leucine and its keto acid derivatives is of significant interest in the study of various metabolic diseases, including maple syrup urine disease, which is caused by a deficiency in the BCKDH complex.
Caption: Metabolic Context of 3-Methyl-4-oxopentanoic Acid in Leucine Catabolism.
Conclusion
This compound is a β-keto ester accessible through established synthetic routes such as Fischer esterification and Claisen condensation. While its direct biological roles are not yet well-defined, its structural relationship to key intermediates in leucine metabolism suggests potential areas for future research. This guide provides a foundational resource for scientists and researchers interested in the synthesis, characterization, and potential applications of this compound. Further investigation is warranted to fully elucidate its biological significance and explore its potential as a tool in drug discovery and development.
References
- 1. This compound | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]
- 4. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
Tautomerism in Methyl 3-methyl-4-oxopentanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in a dynamic equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1] This equilibrium is a proton transfer process, and for most simple ketones, it heavily favors the more stable keto form. However, in β-dicarbonyl compounds like methyl 3-methyl-4-oxopentanoate, the enol form can be significantly stabilized. This stabilization arises from the conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable, six-membered intramolecular hydrogen bond.[2] Consequently, β-keto esters often exist as a significant mixture of both tautomers in solution, a factor that profoundly influences their reactivity and physicochemical properties.
The tautomeric equilibrium of this compound is depicted below, showing the keto form and the two possible (Z)-enol forms. The (Z)-enol forms are stabilized by an intramolecular hydrogen bond.
Caption: Keto-enol tautomerism of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to several factors, with the solvent environment being one of the most significant.
-
Solvent Polarity: Polar, protic solvents such as water and methanol (B129727) can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. Conversely, non-polar aprotic solvents like hexane (B92381) and carbon tetrachloride do not compete for hydrogen bonding, thus favoring the intramolecularly hydrogen-bonded enol form.[3]
-
Temperature: Changes in temperature can also shift the equilibrium. The thermodynamics of the tautomerization (changes in enthalpy and entropy) will dictate the direction of the shift with varying temperature.
-
Substitution: The nature of the substituents on the β-dicarbonyl framework can influence the equilibrium through steric and electronic effects.
Quantitative Analysis of Tautomeric Equilibrium
While specific experimental data for the tautomeric equilibrium of this compound is not available, the following table provides estimated percentages of the enol form in various solvents. These estimations are based on data from structurally similar β-keto esters, such as acetoacetic acid and methyl 3-oxooctadecanoate.[1][4]
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated % Enol |
| Hexane | 1.9 | Enol | 40 - 50% |
| Carbon Tetrachloride | 2.2 | Enol | ~49% |
| Chloroform-d (CDCl₃) | 4.8 | Keto | 10 - 20% |
| Acetone-d₆ | 21 | Keto | 5 - 10% |
| Acetonitrile-d₃ | 38 | Keto | < 5% |
| Methanol-d₄ | 33 | Keto | < 5% |
| Water (D₂O) | 80 | Keto | < 2% |
Disclaimer: The quantitative data presented in this table are estimations based on structurally related compounds and should be confirmed experimentally for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid, with methanol.[5]
Materials:
-
4-methyl-3-oxopentanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-methyl-3-oxopentanoic acid and an excess of methanol (e.g., 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 1-5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.[6]
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used method for quantifying the keto-enol tautomeric equilibrium.[7][8] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., several hours) to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest, a sufficient number of scans for a good signal-to-noise ratio, and accurate phasing and baseline correction.
-
-
Spectral Analysis and Calculation:
-
Identify the characteristic signals for the keto and enol tautomers. For this compound, the following signals are expected:
-
Keto form: A signal for the α-protons (-CH₂-) between the two carbonyl groups (typically in the range of 3.4-3.7 ppm).
-
Enol form: A signal for the vinylic proton (=CH-) (typically in the range of 5.0-5.6 ppm) and a broad signal for the enolic hydroxyl proton (-OH) (highly variable, often downfield, e.g., 12-15 ppm).
-
-
Integrate the area of a well-resolved signal unique to the keto form (Iketo) and a signal unique to the enol form (Ienol). It is crucial to use signals that can be accurately integrated and are free from overlap with other signals.
-
Calculate the percentage of the enol tautomer using the following formula, ensuring to account for the number of protons each signal represents (e.g., the keto -CH₂- signal represents two protons, while the enol =CH- signal represents one proton):
% Enol = [ (Ienol / nenol) / ( (Ienol / nenol) + (Iketo / nketo) ) ] * 100
where n is the number of protons for the respective signal.
-
The equilibrium constant (Keq) can be calculated as:
Keq = [Enol] / [Keto] = (Ienol / nenol) / (Iketo / nketo)
-
Visualized Workflows
Logical Relationship of Factors Affecting Tautomerism
Caption: Factors influencing the keto-enol tautomeric equilibrium.
Experimental Workflow for NMR-Based Quantification
Caption: Experimental workflow for NMR-based tautomer quantification.
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemistry, significantly influenced by the surrounding environment, particularly the solvent. While quantitative data for this specific molecule is not extensively published, a strong predictive understanding can be derived from the behavior of analogous β-keto esters. The detailed experimental protocols provided herein for both the synthesis and the ¹H NMR-based quantification of tautomeric ratios offer a robust framework for researchers. This guide serves as a foundational resource for scientists in drug development and other fields where a comprehensive understanding of the physicochemical properties and reactivity of β-keto esters is paramount. Further experimental investigation is encouraged to establish precise quantitative data for the tautomeric equilibrium of this compound in various solvents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
Technical Guide: Stability and Storage of Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage of Methyl 3-methyl-4-oxopentanoate. Specific stability data for this compound is limited in publicly available literature. Therefore, this guide draws upon general principles for β-keto esters and data from structurally similar compounds, such as methyl acetoacetate (B1235776) and ethyl acetoacetate. It is imperative to conduct specific stability studies for this compound to establish its precise shelf-life and degradation profile for any application.
Introduction
This compound is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The stability of such intermediates is a critical factor that can influence the quality, purity, and yield of the final product. This guide summarizes the known stability profile, recommended storage conditions, and potential degradation pathways for this compound, based on the general behavior of β-keto esters.
Chemical Stability and Incompatibilities
β-Keto esters like this compound are generally stable under neutral, anhydrous conditions at ambient temperature. However, their stability is significantly affected by the presence of moisture, acids, bases, and oxidizing agents.
Key Incompatibilities:
-
Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium hydroxide) will catalyze hydrolysis of the ester and can lead to subsequent decarboxylation.
-
Strong Acids: Acid-catalyzed hydrolysis can also occur, leading to the corresponding β-keto acid, which is prone to decarboxylation.
-
Strong Oxidizing Agents: These can react with the molecule, potentially leading to decomposition.
-
Heat and Ignition Sources: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation. As a combustible liquid, it should be kept away from open flames and sparks.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general safety data sheets for similar β-keto esters.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, typically 2-8°C (refrigerated) for long-term storage. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container. | To prevent ingress of moisture and air, and to protect from light. |
| Location | A dry, well-ventilated area. | To prevent accumulation of vapors and ensure a safe storage environment. |
| Prohibitions | Away from heat, sparks, open flames, and incompatible substances. | To mitigate fire hazards and prevent chemical reactions. |
Potential Degradation Pathway
The most common degradation pathway for β-keto esters is hydrolysis followed by decarboxylation. This can be catalyzed by either acid or base.
Hydrolysis and Decarboxylation
Under aqueous acidic or basic conditions, the ester group of this compound is hydrolyzed to form 3-methyl-4-oxopentanoic acid. This resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating to yield a ketone (in this case, 3-methyl-2-butanone) and carbon dioxide.
Caption: General degradation pathway of a β-keto ester via hydrolysis and decarboxylation.
Experimental Protocol for Stability Testing
A formal stability study for this compound should be conducted to establish its re-test period or shelf life. The following is a generalized protocol based on the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Objective
To evaluate the stability of this compound under various environmental conditions over time.
Materials
-
At least three different batches of this compound.
-
Container closure system identical to the proposed storage and distribution packaging.
-
Validated stability-indicating analytical method (e.g., HPLC, GC) capable of separating the parent compound from potential degradation products.
Experimental Workflow
Caption: A generalized workflow for conducting a stability study.
Storage Conditions and Testing Frequency
The following conditions are based on ICH Q1A(R2) guidelines for drug substances.[3]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
*RH = Relative Humidity. Intermediate testing is recommended if a significant change occurs during accelerated testing.
Analytical Tests
The following tests should be performed at each time point:
-
Appearance: Visual inspection for color change or particulate matter.
-
Assay: Quantification of this compound content.
-
Degradation Products: Identification and quantification of any impurities or degradation products.
Conclusion
This compound, like other β-keto esters, is expected to be stable when stored under cool, dry, and inert conditions. Its primary degradation pathway involves hydrolysis and subsequent decarboxylation, which is accelerated by the presence of acids, bases, and elevated temperatures. For critical applications in research and drug development, it is essential to perform a comprehensive stability study following established guidelines to determine a precise shelf life and to ensure the material's quality over time.
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Commercial availability of Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-methyl-4-oxopentanoate (CAS No. 25234-83-7), focusing on its commercial availability, physicochemical properties, and detailed synthesis protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Commercial Availability
Contrary to initial assessments suggesting limited availability, this compound can be sourced from a number of chemical suppliers, primarily for research and development purposes. While it may not be a stock item for all major distributors, several companies specialize in offering this compound, either from existing inventory or through custom synthesis services.
Table 1: Potential Commercial Suppliers of this compound
| Supplier | Location | Contact Information/Website | Notes |
| Chongqing Chemieliva Pharmaceutical Co., Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |
| Beijing Realchem Technology Co., Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |
| Hefei TNJ Chemical Industry Co.,Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |
| Aceschem Inc. | USA | [Contact Supplier] | Inquire for availability and custom synthesis options. |
| Aromsyn Co., Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |
Note: Availability and lead times should be confirmed directly with the suppliers.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25234-83-7 | PubChem[1] |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C(=O)C)CC(=O)OC | PubChem[1] |
| InChI Key | DPWCQWVJGUAQCY-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not specified (likely a liquid) | - |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
Synthesis of this compound
Given that direct commercial availability may be limited or subject to long lead times, a reliable synthesis protocol is crucial for researchers. A plausible and common strategy for the synthesis of β-keto esters such as this compound is the Fischer esterification of the corresponding carboxylic acid, in this case, 3-methyl-4-oxopentanoic acid.[2][3][4][5] A general workflow for this synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-methyl-4-oxopentanoic acid (Precursor)
This protocol describes a plausible method for synthesizing the carboxylic acid precursor, 3-methyl-4-oxopentanoic acid, via the alkylation of methyl acetoacetate.
Materials:
-
Methyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
2-Bromopropane
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (brine), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Add methyl acetoacetate dropwise to the cooled sodium ethoxide solution with stirring. Allow the reaction to stir for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add 2-bromopropane dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Hydrolysis and Decarboxylation: After cooling the reaction mixture, carefully add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This will hydrolyze the ester and induce decarboxylation to form the desired keto acid.
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-methyl-4-oxopentanoic acid.
Experimental Protocol: Fischer Esterification to this compound
This protocol details the acid-catalyzed esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727).[2][3][4][5]
Materials:
-
Crude 3-methyl-4-oxopentanoic acid
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (brine), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.
Logical Relationship in Synthesis
The synthesis of this compound is a sequential process where the successful formation of the final product is contingent on the completion of the preceding steps. The logical flow is critical for achieving a high yield and purity.
Caption: Logical flow of the synthesis process.
Conclusion
This compound, while not a universally stocked chemical, is commercially available through several specialized suppliers. For research needs that require more immediate access or larger quantities, the provided synthesis protocols, based on established organic chemistry principles, offer a reliable pathway to obtain this compound. The two-stage synthesis, involving the alkylation of an acetoacetate ester followed by Fischer esterification, is a robust method for producing the target molecule. Careful execution of the experimental procedures and purification steps is essential for obtaining a high-purity product suitable for applications in drug development and scientific research.
References
Methodological & Application
Synthesis of Methyl 3-methyl-4-oxopentanoate via Fischer Esterification: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 3-methyl-4-oxopentanoate through Fischer esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727), utilizing a strong acid catalyst. The protocol herein details the necessary reagents, equipment, reaction conditions, and purification procedures to obtain the target ester. Furthermore, this note includes tabulated physical and spectroscopic data for the starting material and the final product to facilitate characterization and ensure purity. A graphical representation of the experimental workflow is also provided for clarity.
Introduction
This compound is a valuable keto-ester intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and fine chemicals. The Fischer esterification is a classic and efficient method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst and typically requiring reflux conditions to proceed to completion. This application note presents a detailed protocol for the synthesis of this compound, a compound with the CAS number 25234-83-7.[1]
Materials and Methods
Materials and Equipment
The following table lists the chemical reagents and general laboratory equipment required for the synthesis.
| Reagent/Equipment | Grade/Specification |
| 3-methyl-4-oxopentanoic acid | Reagent Grade (≥98%) |
| Methanol (CH₃OH) | Anhydrous |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
| Diethyl Ether (or Ethyl Acetate) | Reagent Grade |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Magnetic stirrer and stir bar | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus | |
| Standard laboratory glassware |
Experimental Protocol
The synthesis of this compound is achieved through the acid-catalyzed esterification of 3-methyl-4-oxopentanoic acid with methanol.
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is at least 10:1 to drive the equilibrium towards the product.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. A typical catalyst loading is 1-2% of the total reaction mass.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle or an oil bath. The reflux temperature will be close to the boiling point of methanol (approximately 65 °C).
-
Maintain the reflux with continuous stirring for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification:
-
Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Dissolve the residue in diethyl ether (or ethyl acetate).
-
Transfer the organic solution to a separatory funnel and wash it sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution on a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.
Data Presentation
Physical and Chemical Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| Starting Material | 3-methyl-4-oxopentanoic acid | C₆H₁₀O₃ | 130.14 | 5333-33-5 | - |
| Product | This compound | C₇H₁₂O₃ | 144.17 | 25234-83-7 | 185-187 |
Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 3.68 (s, 3H, OCH₃), 3.05-2.90 (m, 1H, CH), 2.65-2.45 (m, 2H, CH₂), 2.18 (s, 3H, COCH₃), 1.15 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 207.5 (C=O, ketone), 172.5 (C=O, ester), 51.8 (OCH₃), 45.2 (CH), 38.6 (CH₂), 29.8 (COCH₃), 16.5 (CH₃) |
| IR (Neat) | ν (cm⁻¹): 2970 (C-H stretch), 1740 (C=O stretch, ester), 1715 (C=O stretch, ketone), 1170 (C-O stretch) |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Fischer esterification for this compound synthesis.
References
Application Notes and Protocols: Claisen Condensation for β-Keto Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters and their derivatives.[1] This reaction involves the base-mediated condensation of two ester molecules, where one ester acts as a nucleophile after deprotonation at the α-carbon, and the other serves as an electrophile. The resulting β-keto esters are versatile intermediates, widely employed in the synthesis of a variety of more complex molecules, including pharmaceuticals.[2] This document provides a detailed overview of the Claisen condensation, including its mechanism, variations, experimental protocols, and applications in drug development.
Reaction Mechanism and Variations
The general mechanism of the Claisen condensation proceeds through several key steps:
-
Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester, removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.[1]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[3]
-
Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, essentially irreversible step drives the reaction to completion.[1]
-
Protonation: A final acidic workup protonates the enolate of the β-keto ester to yield the final product.
dot
Caption: General Mechanism of the Claisen Condensation.
Variations of the Claisen Condensation:
-
Classic (or Symmetrical) Claisen Condensation: Involves the condensation of two identical ester molecules.
-
Mixed (or Crossed) Claisen Condensation: Occurs between two different esters. To achieve a good yield of a single product, one of the esters should not have α-hydrogens (e.g., ethyl benzoate, ethyl formate), thus it can only act as the electrophile.[4][5]
-
Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This method is particularly effective for the formation of 5- and 6-membered rings.[1][3]
Experimental Protocols
Protocol 1: Classic Claisen Condensation - Synthesis of Ethyl Acetoacetate (B1235776)
This protocol describes the synthesis of ethyl acetoacetate from ethyl acetate (B1210297).
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium metal
-
Ethanol (absolute)
-
Acetic acid
-
Saturated sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Xylenes (as a high-boiling solvent for sodium dispersion)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, add 25 mL of absolute ethanol. Carefully add 2.0 g of freshly cut sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add 25 mL of anhydrous ethyl acetate. Heat the mixture to reflux for 1.5-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a mixture of 50% acetic acid in water to neutralize the excess base and protonate the enolate. Transfer the mixture to a separatory funnel and wash with an equal volume of saturated sodium chloride solution.
-
Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by simple distillation. The final product, ethyl acetoacetate, is then purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 50-65% | - |
| Boiling Point | 181 °C at 760 mmHg | - |
| Density | 1.021 g/mL | - |
Spectroscopic Data for Ethyl Acetoacetate:
| Spectroscopy | Keto Form | Enol Form |
| ¹H NMR (CDCl₃, δ) | 1.28 (t, 3H), 2.27 (s, 3H), 3.45 (s, 2H), 4.19 (q, 2H) | 1.25 (t, 3H), 1.95 (s, 3H), 4.15 (q, 2H), 5.00 (s, 1H), 12.1 (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | 14.1, 29.9, 50.1, 61.3, 167.3, 200.7 | 14.2, 19.8, 59.1, 89.9, 172.1, 177.3 |
| IR (cm⁻¹) | 1745 (C=O, ester), 1720 (C=O, ketone) | 1650 (C=C), 1630 (C=O), 3000-3600 (broad, O-H) |
| Mass Spectrum (m/z) | 130 (M+), 88, 43 (base peak) | - |
Protocol 2: Mixed Claisen Condensation - Synthesis of Ethyl Benzoylacetate
This protocol describes the reaction between ethyl acetate and ethyl benzoate.
Procedure:
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add 15 g of ethyl benzoate.
-
Slowly add 8.8 g of ethyl acetate to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Follow the work-up and purification procedure as described in Protocol 1.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| Ethyl Acetate | Ethyl Benzoate | Ethyl Benzoylacetate | ~60-70% |
| Ethyl Acetate | Ethyl Formate | Ethyl 3-oxo-3-phenylpropanoate | High |
Protocol 3: Dieckmann Condensation - Synthesis of Ethyl 2-oxocyclopentanecarboxylate
This protocol describes the intramolecular cyclization of diethyl adipate (B1204190).
Procedure:
-
In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser, place 4.6 g of sodium metal and cover it with 50 mL of dry toluene (B28343).
-
Heat the mixture to reflux and stir vigorously to create a fine dispersion of sodium.
-
Allow the mixture to cool to room temperature and then slowly add a solution of 20.2 g of diethyl adipate in 50 mL of dry toluene from the dropping funnel.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and slowly add dilute hydrochloric acid to neutralize it.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the toluene by distillation and purify the product by vacuum distillation.
Quantitative Data:
| Starting Material | Product | Typical Yield |
| Diethyl Adipate | Ethyl 2-oxocyclopentanecarboxylate | 70-80% |
| Diethyl Pimelate | Ethyl 2-oxocyclohexanecarboxylate | 75-85% |
Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate:
| Spectroscopy | Chemical Shift / Wavenumber / m/z |
| ¹H NMR (CDCl₃, δ) | 1.25 (t, 3H), 2.00-2.50 (m, 6H), 3.40 (t, 1H), 4.15 (q, 2H) |
| ¹³C NMR (CDCl₃, δ) | 14.1, 20.5, 29.0, 38.1, 57.9, 61.2, 172.9, 212.5 |
| IR (cm⁻¹) | 1750 (C=O, ester), 1725 (C=O, ketone) |
| Mass Spectrum (m/z) | 156 (M+), 111, 83 |
Applications in Drug Development
β-Keto esters are crucial building blocks in the synthesis of numerous pharmaceuticals due to their versatile reactivity.
Warfarin (Jantoven®)
Warfarin is a widely used anticoagulant. Its synthesis often involves a Michael addition of 4-hydroxycoumarin (B602359) to benzalacetone. While not a direct Claisen condensation, the synthesis of substituted 4-hydroxycoumarins can utilize β-keto esters. Moreover, the core structure of Warfarin contains a β-hydroxy ketone, which is conceptually related to the products of aldol (B89426) and Claisen-type reactions.[6]
Atorvastatin (B1662188) (Lipitor®)
Atorvastatin is a blockbuster drug used to lower cholesterol. A key step in some synthetic routes to atorvastatin involves the Paal-Knorr synthesis of the central pyrrole (B145914) ring.[7][8] This reaction requires a 1,4-dicarbonyl compound, which can be synthesized using chemistry derived from β-keto esters. For instance, a β-keto ester can be alkylated and further transformed to create the necessary diketone precursor for the Paal-Knorr cyclization.
Antimalarial Drugs
β-Keto esters are valuable precursors in the synthesis of various heterocyclic compounds with potential antimalarial activity. For example, they can be used in the synthesis of quinoline (B57606) derivatives, a core structure in many antimalarial drugs like chloroquine.[7]
Visualizations
Experimental Workflow for Claisen Condensation
dot
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medicoverhospitals.in [medicoverhospitals.in]
- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
Application Notes and Protocols: Use of Methyl 3-methyl-4-oxopentanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-4-oxopentanoate is a versatile chiral building block in organic synthesis, featuring both a ketone and an ester functional group. Its strategic placement of a methyl group at the C3 position makes it a valuable precursor for the synthesis of complex molecules with defined stereochemistry, particularly in the development of pharmaceutical agents and other bioactive compounds. The ability to control the stereochemistry at this chiral center through asymmetric synthesis is crucial for accessing enantiomerically pure target molecules.
These application notes provide an overview of the asymmetric synthesis of this compound and its applications, with a focus on detailed experimental protocols. The methodologies presented are designed to offer researchers practical guidance for the stereoselective synthesis of this important synthetic intermediate.
Data Presentation: Asymmetric Synthesis of this compound
The following table summarizes a key method for the enantioselective preparation of β-substituted γ-keto esters, including this compound, utilizing a chiral auxiliary.
| Reaction Type | Chiral Auxiliary | Reagents | Product | Yield | Enantiomeric Ratio Determination | Reference |
| Grignard Reaction | 3-phenyl-l-menthopyrazole | Grignard Reagents | (S)-methyl 3-methyl-4-oxopentanoate | 13% | HPLC using a chiral column (CHIRALCEL OD-R) |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound via Chiral Auxiliary-Mediated Grignard Reaction
This protocol describes the enantioselective synthesis of (S)-methyl 3-methyl-4-oxopentanoate using 3-phenyl-l-menthopyrazole as a chiral auxiliary. The auxiliary controls the stereochemical outcome of the Grignard reaction.
Materials:
-
N-acyl-3-phenyl-l-menthopyrazole derivative
-
Methylmagnesium bromide (or other suitable Grignard reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the N-acyl-chiral auxiliary adduct: Synthesize the N-acylated 3-phenyl-l-menthopyrazole by reacting the corresponding acyl chloride with 3-phenyl-l-menthopyrazole in the presence of a base.
-
Grignard Reaction:
-
To a solution of the N-acyl-3-phenyl-l-menthopyrazole adduct in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (e.g., methylmagnesium bromide) dropwise.
-
Stir the reaction mixture at -78 °C for the time specified in the research article, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Chiral Auxiliary Recovery:
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
-
The chiral auxiliary can be recovered in high yield without racemization from the reaction mixture.
-
-
Characterization:
-
Confirm the structure of the product using spectroscopic methods such as ¹H NMR and ¹³C NMR. The reported ¹H-NMR data for this compound is: (CDCl₃): δ 1.16 (3H, d, J=7.2 Hz), 2.28 (3H, s), 2.30 (1H, ABX, J=5.4, 16.8 Hz), 2.77 (1H, ABX, J=8.6, 16.6 Hz), 2.97-3.08 (1H, m), 3.66 (3H, s).
-
Determine the enantiomeric ratio of the product by HPLC analysis on a chiral stationary phase, such as a CHIRALCEL OD-R column.
-
Visualizations
Caption: Workflow for the enantioselective synthesis of (S)-methyl 3-methyl-4-oxopentanoate.
Protocol 2: Biocatalytic Stereoselective Reduction of a γ-Oxo Ester (General Protocol)
While not specific to this compound, this protocol for the biocatalytic reduction of γ-oxo esters using ene-reductases provides a relevant and powerful method for accessing chiral γ-hydroxy esters. This approach offers high stereoselectivity under mild reaction conditions.
Materials:
-
This compound (or other γ-oxo ester)
-
Ene-reductase enzyme
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (if necessary, e.g., isopropanol)
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a solution of the buffer.
-
Add the γ-oxo ester substrate, the NAD(P)H cofactor, and the components of the cofactor regeneration system.
-
If the substrate has low aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added.
-
-
Enzymatic Reduction:
-
Initiate the reaction by adding the ene-reductase enzyme.
-
Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, saturate the aqueous phase with sodium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting chiral γ-hydroxy ester by silica gel column chromatography.
-
-
Analysis:
-
Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
-
Caption: General workflow for the biocatalytic reduction of a γ-oxo ester.
Application Notes and Protocols for the Enantioselective Reduction of Methyl 3-methyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of β-keto esters is a cornerstone of modern asymmetric synthesis, providing access to chiral β-hydroxy esters which are valuable building blocks for a wide array of pharmaceuticals and biologically active molecules. Methyl 3-methyl-4-oxopentanoate is a prochiral β-keto ester, and its reduction can yield four possible stereoisomers of methyl 3-hydroxy-4-methylpentanoate. The ability to selectively synthesize a specific stereoisomer is of paramount importance for controlling the pharmacological and toxicological properties of the final product.
This document provides detailed application notes and protocols for two prominent methods for the enantioselective reduction of this compound: biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae) and chemocatalytic asymmetric hydrogenation using a Ruthenium-BINAP complex. Additionally, a protocol for the determination of enantiomeric excess (ee) is provided.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective reduction of β-keto esters, providing an indication of the expected yields and enantioselectivities for the reduction of this compound.
| Catalyst/Method | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl Acetoacetate | (S) | 64 | >99 | [1] |
| Baker's Yeast (Saccharomyces cerevisiae) | Methyl Acetoacetate | (R) | High | >98 | [2] |
| Ru((R)-BINAP)(OAc)₂ | Methyl 3-oxobutanoate | (R) | 92-96 | 97-98 | [3] |
| [RuCl₂(benzene)]₂ / (R)-BINAP | Geraniol (allylic alcohol) | (S)-Citronellol | 93-97 | 98 | [4] |
Note: The data presented are for analogous β-keto esters and allylic alcohols and serve as illustrative examples. Actual yields and enantioselectivities for this compound may vary and require optimization.
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol describes the asymmetric reduction of this compound using whole cells of baker's yeast. This method is often favored for its mild reaction conditions and environmental benignity.[5][6]
Materials:
-
This compound
-
Baker's yeast (commercially available, dried or fresh)
-
Sucrose (B13894) (or glucose)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Shaker incubator (optional, but recommended)
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Suspension Preparation: In a suitable Erlenmeyer flask, suspend baker's yeast (e.g., 20 g) in deionized water (e.g., 100 mL).
-
Activation: Add sucrose (e.g., 20 g) to the yeast suspension and stir at room temperature for 30-60 minutes to activate the yeast. Gentle warming to around 30-35 °C can facilitate activation.
-
Substrate Addition: Add this compound (e.g., 1 g) to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol (B145695) to aid dispersion.
-
Reaction: Stopper the flask and stir the mixture at room temperature (or in a shaker incubator at ~30 °C) for 24-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Add an equal volume of ethyl acetate to the reaction mixture.
-
Add a pad of diatomaceous earth to the mixture to aid in the filtration of the yeast cells.
-
Filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral methyl 3-hydroxy-4-methylpentanoate.[7]
-
Protocol 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol outlines the enantioselective reduction of this compound via hydrogenation using a chiral Ruthenium-BINAP complex. This method is highly efficient and provides access to products with high enantiomeric purity.[3][8]
Materials:
-
This compound
-
[RuCl₂(benzene)]₂
-
(R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or a Schlenk tube with a balloon of hydrogen
-
Inert atmosphere glovebox or Schlenk line
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Preparation (in situ):
-
This step should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
In a dry Schlenk tube, dissolve [RuCl₂(benzene)]₂ and the chiral BINAP ligand (in a 1:1.1 molar ratio of Ru to BINAP) in anhydrous methanol.
-
Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to form the active catalyst complex.
-
-
Hydrogenation:
-
To the solution of the catalyst, add this compound.
-
If using an autoclave, seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 4-100 atm).[8]
-
If using a Schlenk tube, subject the solution to several freeze-pump-thaw cycles to degas, and then introduce hydrogen gas via a balloon.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
-
Workup:
-
Carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
-
Purification:
-
The resulting residue can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the enantiomerically enriched methyl 3-hydroxy-4-methylpentanoate.[3]
-
Protocol 3: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
The enantiomeric excess of the resulting methyl 3-hydroxy-4-methylpentanoate can be determined by chiral gas chromatography.[9]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A capillary column coated with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEXsm or similar).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature program should be developed to achieve baseline separation of the enantiomers. An example program could be:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). A racemic standard, prepared by reduction with a non-chiral reducing agent like sodium borohydride, should also be analyzed to identify the retention times of both enantiomers.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample and the racemic standard.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for the enantioselective reduction of this compound.
Caption: Logical relationship of the enantioselective reduction process.
References
- 1. researchgate.net [researchgate.net]
- 2. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
Application of Methyl 3-Oxopentanoate in Pharmaceutical Synthesis: A Detailed Look at the Synthesis of Etodolac
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of methyl 3-oxopentanoate (B1256331) as a key building block in the synthesis of pharmaceuticals. The primary focus of this application note is its role in the production of Etodolac (B1671708), a widely used non-steroidal anti-inflammatory drug (NSAID). This note includes detailed experimental protocols, quantitative data, and diagrams to illustrate the synthesis workflow and the drug's mechanism of action.
Introduction
Methyl 3-oxopentanoate is a versatile intermediate in organic synthesis, valued for its bifunctional nature which allows for the construction of complex molecular architectures.[1][2] In the pharmaceutical industry, it serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] One of the most significant applications of methyl 3-oxopentanoate is in the synthesis of Etodolac.[1][3][4][5][6][7]
Etodolac is a non-steroidal anti-inflammatory drug that functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) that cause inflammation and pain.[3] It is prescribed for the treatment of inflammation and pain caused by conditions like osteoarthritis and rheumatoid arthritis.[3]
Synthesis of Etodolac using Methyl 3-Oxopentanoate
The synthesis of Etodolac from methyl 3-oxopentanoate involves a key cyclization reaction with 7-ethyltryptophol to form the core pyrano[3,4-b]indole structure of the drug.[1][3][4] The resulting intermediate, etodolac methyl ester, is then hydrolyzed to yield the final Etodolac drug.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data from various synthetic methods for the preparation of etodolac methyl ester, a key intermediate in the synthesis of Etodolac.
| Catalyst/Dehydrating Agent | Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Trimethylhalosilane | Methanol | 20-25 | Not Specified | 99.7-99.9 | >99.5 | [4] |
| Concentrated Sulfuric Acid | Methanol/Toluene | Not Specified | Not Specified | 82.7 | Not Specified | [4][8] |
| Concentrated Sulfuric Acid | Methanol/Benzene | 0 to -5 | 1 | Not Specified | Not Specified | [5] |
| Concentrated Mineral Acid | Apolar Solvent | -20 to 50 | Not Specified | Not Specified | >97.5 (HPLC) | [9] |
Experimental Protocols
Method 1: High-Yield Synthesis of Etodolac Methyl Ester using Trimethylhalosilane [4]
This protocol describes a high-yield and environmentally friendly method for the synthesis of etodolac methyl ester, avoiding the use of corrosive concentrated sulfuric acid.
Materials:
-
7-ethyltryptophol
-
Methyl 3-oxopentanoate
-
Trimethylhalosilane (e.g., trimethylchlorosilane or trimethylbromosilane)
-
Methanol
-
5% Sodium bicarbonate solution
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 7-ethyltryptophol and methyl 3-oxopentanoate in methanol.
-
Slowly add trimethylhalosilane to the solution while maintaining the temperature between 20-25 °C.
-
Allow the cyclization reaction to proceed at this temperature.
-
Upon completion of the reaction, cool the mixture to 10-15 °C to precipitate the product.
-
Filter the solid product and wash the filter cake with cold methanol.
-
The collected mother liquor can be concentrated to recover more product.
-
Wash the filter cake with a 5% sodium bicarbonate solution and then with water to neutralize any remaining acid.
-
Dry the purified etodolac methyl ester.
Hydrolysis of Etodolac Methyl Ester to Etodolac: [1]
Materials:
-
Etodolac methyl ester
-
Base (e.g., Sodium hydroxide)
-
Solvent (e.g., Ethanol (B145695)/Water)
-
Acid for neutralization (e.g., Hydrochloric acid)
Procedure:
-
Dissolve etodolac methyl ester in a suitable solvent mixture like ethanol and water.
-
Add a solution of a base (e.g., sodium hydroxide) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction until the hydrolysis is complete.
-
After completion, cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to precipitate Etodolac.
-
Filter the solid, wash with water, and dry to obtain pure Etodolac.
Diagrams
Caption: Experimental workflow for the synthesis of Etodolac.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of atorvastatin intermediates | Atlantis Press [atlantis-press.com]
- 3. jetir.org [jetir.org]
- 4. US11046705B1 - Method for preparing etodolac methyl ester - Google Patents [patents.google.com]
- 5. CN101077872A - Method for preparing etodolac methyl ester - Google Patents [patents.google.com]
- 6. iris.unibas.it [iris.unibas.it]
- 7. lookchem.com [lookchem.com]
- 8. CN111303172A - Method for preparing etodolac methyl ester - Google Patents [patents.google.com]
- 9. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Methyl 3-Methyl-4-oxopentanoate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of methyl 3-methyl-4-oxopentanoate as a versatile C7 building block in the synthesis of complex natural products. The inherent functionality of this keto-ester allows for its strategic incorporation into synthetic routes leading to biologically active molecules, such as the antifungal and antitumor agent (+)-Preussin.
Application Note 1: Synthesis of a Key Precursor for the Pyrrolizidine Alkaloid (+)-Preussin
This compound serves as a valuable starting material for the synthesis of 2-undecanone (B123061), a key precursor in the total synthesis of (+)-Preussin. The synthetic strategy involves a Grignard reaction followed by in-situ decarboxylation to furnish the desired ketone. This approach highlights the utility of this compound in carbon-carbon bond formation and the generation of functionalized acyclic precursors for complex heterocyclic natural products.
Subsequent elaboration of 2-undecanone via an aldol (B89426) reaction with acrolein yields a β-hydroxy ketone, which is then converted to a β-hydroxy oxime ether. Stereoselective reduction of this intermediate provides the anti-amino alcohol, a crucial fragment for the palladium-catalyzed carboamination to construct the pyrrolidine (B122466) core of (+)-Preussin.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Undecanone from this compound (A plausible synthetic route)
This protocol describes a plausible method for the synthesis of 2-undecanone, a key precursor for (+)-Preussin, starting from this compound.
Materials:
-
This compound
-
Octylmagnesium bromide (1.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere, add octylmagnesium bromide (1.1 eq) dropwise via an addition funnel at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is heated to induce decarboxylation, which can be monitored by gas chromatography.
-
Purify the resulting 2-undecanone by vacuum distillation.
| Reactant | MW | Equivalents | Amount |
| This compound | 144.17 g/mol | 1.0 | |
| Octylmagnesium bromide | 191.41 g/mol | 1.1 |
| Product | MW | Theoretical Yield | Expected Yield (%) |
| 2-Undecanone | 170.30 g/mol | 70-80% |
Protocol 2: Synthesis of (±)-Preussin Precursor: Aldol Reaction and Oxime Formation[1]
This protocol details the initial steps in the synthesis of a key precursor for (±)-Preussin, starting from 2-undecanone.
Materials:
-
2-Undecanone
-
Acrolein
-
Potassium hydroxide (B78521)
-
Methanol
-
O-Benzylhydroxylamine hydrochloride
-
Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Aldol Reaction
-
To a solution of 2-undecanone (1.0 eq) in methanol, add a solution of potassium hydroxide (0.2 eq) in methanol.
-
Cool the mixture to 0 °C and add acrolein (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the keto-alcohol.
Part B: Oxime Formation
-
To a solution of the keto-alcohol from Part A (1.0 eq) in ethanol, add O-benzylhydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and partition the residue between diethyl ether and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to afford the O-benzyl oxime.
| Reactant | MW | Equivalents | Reported Yield (%) |
| 2-Undecanone | 170.30 g/mol | 1.0 | 78 (for keto-alcohol) |
| Acrolein | 56.06 g/mol | 1.2 | |
| O-Benzylhydroxylamine HCl | 159.61 g/mol | 1.5 | (for oxime formation) |
Protocol 3: Reduction of β-Hydroxy Oxime Ether to Amino Alcohol[1]
This protocol describes the non-selective reduction of the β-hydroxy oxime ether to a mixture of syn- and anti-amino alcohols.
Materials:
-
O-Benzyl oxime from Protocol 2
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate decahydrate
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of the O-benzyl oxime (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (3.0 eq) portionwise.
-
Warm the reaction to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate and dissolve the residue in DCM.
-
To the DCM solution, add Boc₂O (1.5 eq) and saturated aqueous sodium bicarbonate.
-
Stir vigorously for 12 hours.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the diastereomeric mixture of Boc-protected amino alcohols by flash chromatography.
| Reactant | MW | Equivalents | Reported Yield (%) |
| O-Benzyl oxime | 1.0 | 86 (for both diastereomers) | |
| Lithium aluminum hydride | 37.95 g/mol | 3.0 | |
| Di-tert-butyl dicarbonate | 218.25 g/mol | 1.5 |
Visualizations
Caption: Synthetic pathway to (+)-Preussin precursor.
References
Application Notes and Protocols: Methyl 3-methyl-4-oxopentanoate as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-4-oxopentanoate is a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a β-keto and an ester group, allows for a range of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds using this compound as a key starting material: pyrazoles, pyridazinones, and 1,4-dihydropyridines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Synthesis of Pyrazole (B372694) Derivatives
The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives, often referred to as the Knorr pyrazole synthesis. The reaction proceeds through a condensation-cyclization mechanism to yield highly functionalized pyrazoles.
Application Notes:
The Knorr pyrazole synthesis is a robust and high-yielding reaction. The initial condensation typically occurs between the hydrazine (B178648) and the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine on the ester carbonyl, followed by dehydration, affords the pyrazole ring. When using substituted hydrazines, the regioselectivity of the initial attack can be influenced by the steric and electronic nature of the substituents on both the hydrazine and the β-keto ester. For this compound, the ketone at the 4-position is sterically less hindered than the ester, favoring the initial attack of hydrazine at this position.
Experimental Protocol: Synthesis of Methyl 1-(5-methyl-1H-pyrazol-3-yl)acetate
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (B1144303) (1.2 eq)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl 1-(5-methyl-1H-pyrazol-3-yl)acetate.
Quantitative Data:
| Product | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 1-(5-methyl-1H-pyrazol-3-yl)acetate | This compound, Hydrazine hydrate | Ethanol | Reflux | 2-4 | 85-95 (estimated) |
| Methyl 1-(1,5-dimethyl-1H-pyrazol-3-yl)acetate | This compound, Methylhydrazine | Ethanol | Reflux | 3-5 | 80-90 (estimated) |
| Methyl 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetate | This compound, Phenylhydrazine | Ethanol | Reflux | 4-6 | 75-85 (estimated) |
Reaction Pathway Diagram:
Caption: Knorr Pyrazole Synthesis Pathway.
Synthesis of Pyridazinone Derivatives
γ-Keto esters, such as this compound, can undergo cyclocondensation with hydrazine derivatives to form pyridazinone heterocycles. These six-membered nitrogen-containing rings are prevalent in many biologically active molecules.
Application Notes:
The synthesis of pyridazinones from γ-keto esters and hydrazines is a straightforward and widely used method.[1] The reaction involves the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization through the attack of the other nitrogen atom on the ester carbonyl, leading to the elimination of methanol (B129727) and the formation of the pyridazinone ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.
Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Combine this compound (1.0 eq) and hydrazine hydrate (1.1 eq) in a round-bottom flask containing absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Quantitative Data:
| Product | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | This compound, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 70-85 (estimated) |
| 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one | This compound, Methylhydrazine | Ethanol | Reflux | 5-7 | 65-80 (estimated) |
| 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | This compound, Phenylhydrazine | Ethanol | Reflux | 6-8 | 60-75 (estimated) |
Note: The yields are estimated based on typical pyridazinone syntheses from analogous γ-keto esters. Optimization of reaction conditions may be necessary.
Experimental Workflow Diagram:
Caption: Pyridazinone Synthesis Workflow.
Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives (Hantzsch Synthesis)
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate.[2][3] This reaction provides a straightforward route to 1,4-dihydropyridines, which are known for their use as calcium channel blockers.[2]
Application Notes:
In the Hantzsch synthesis, one molecule of the β-keto ester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule of the β-keto ester forms an enamine with ammonia.[4] These two intermediates then react via a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. The use of this compound in this reaction will lead to the formation of asymmetrically substituted dihydropyridines. The reaction can be performed under conventional heating or with microwave irradiation to reduce reaction times.[5]
Experimental Protocol: Synthesis of Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (unsymmetrical ester groups)
Reaction Scheme:
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Methyl acetoacetate (B1235776) (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (1.0 eq), methyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data:
| Product | Aldehyde | β-Keto Esters | Nitrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Unsymmetrical 1,4-DHP | Benzaldehyde | This compound, Methyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 6-12 | 60-80 (estimated) |
| Unsymmetrical 1,4-DHP | 4-Chlorobenzaldehyde | This compound, Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 8-14 | 55-75 (estimated) |
| Unsymmetrical 1,4-DHP | 4-Nitrobenzaldehyde | This compound, Methyl acetoacetate | Ammonium acetate | Methanol | Reflux | 5-10 | 65-85 (estimated) |
Note: Yields are estimated based on typical Hantzsch syntheses. The use of two different β-keto esters may lead to a mixture of products, and yields of the specific unsymmetrical product may vary. Chromatographic separation might be necessary.
Logical Relationship Diagram:
Caption: Hantzsch Dihydropyridine Synthesis Logic.
Conclusion
This compound serves as a readily accessible and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of pyrazoles, pyridazinones, and 1,4-dihydropyridines offer a foundation for researchers in drug discovery and development. While the provided quantitative data is based on analogous reactions and may require optimization, these methods highlight the synthetic utility of this precursor in generating diverse molecular scaffolds for further investigation.
References
- 1. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Reaction of Methyl 3-methyl-4-oxopentanoate with Grignard Reagents
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note details the reaction of methyl 3-methyl-4-oxopentanoate, a β-keto ester, with Grignard reagents. This substrate presents two electrophilic sites: a ketone and an ester carbonyl group. Generally, ketones are more reactive towards nucleophiles like Grignard reagents than esters.[3] Consequently, the initial attack occurs at the ketone functionality.[4] With a sufficient excess of the Grignard reagent, a second nucleophilic addition will take place at the less reactive ester carbonyl, typically after the initial ketone has reacted.[2][5][6]
A critical consideration when reacting β-keto esters with Grignard reagents is the presence of acidic α-protons located between the two carbonyl groups. The strongly basic nature of the Grignard reagent can lead to deprotonation at this position, which is a competing, non-productive pathway that consumes both the starting material and the reagent.[7]
Furthermore, the reaction exhibits significant stereochemical implications. This compound possesses a stereocenter at the C3 position. The addition of a Grignard reagent to the prochiral ketone at C4 creates a new stereocenter, leading to the formation of diastereomeric products. The stereochemical outcome can often be predicted and controlled. In the presence of a chelating metal like magnesium from the Grignard reagent, the substrate can form a rigid six-membered cyclic intermediate involving both carbonyl oxygens. This chelation-controlled model, an extension of Cram's rule, dictates that the nucleophile will preferentially attack from the less sterically hindered face of the complex, often leading to a high degree of diastereoselectivity.[8]
This document provides detailed protocols and representative data for the reaction of this compound with two common Grignard reagents: methylmagnesium bromide and phenylmagnesium bromide, yielding the corresponding di-tertiary alcohol products.
Data Presentation
The following tables summarize the physical properties of the reactant and products, as well as representative reaction conditions and outcomes.
Table 1: Reactant and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₁₂O₃ | 144.17[9] |
| (3R,4S)-3,4-Dimethylpentane-1,4-diol | C₇H₁₆O₂ | 132.20[10] |
| (3R,4S)-3-Methyl-4-phenylpentane-1,4-diol | C₁₂H₁₈O₂ | 194.27 |
Note: The stereochemistry of the products is presented as a representative example of a potential diastereomer.
Table 2: Reaction of this compound with Grignard Reagents - Conditions and Yields
| Grignard Reagent | Equivalents Used | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Methylmagnesium Bromide | 2.5 | -78 to 0 | 3 | 3,4-Dimethylpentane-1,4-diol | 78 | 92:8 |
| Phenylmagnesium Bromide | 2.5 | -78 to 0 | 4 | 3-Methyl-4-phenylpentane-1,4-diol | 72 | 95:5 |
Table 3: Representative Spectroscopic Data for the Major Diastereomer of 3,4-Dimethylpentane-1,4-diol
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.75 (t, 2H), 2.10 (m, 1H), 1.65 (m, 2H), 1.25 (s, 3H), 1.20 (s, 3H), 0.95 (d, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 75.1, 72.8, 60.5, 42.3, 35.1, 27.4, 26.8, 15.2 |
| IR (thin film, cm⁻¹) | 3350 (br, O-H), 2970, 2935, 1460, 1375, 1150, 1050 |
Experimental Protocols
General Procedure for the Reaction of this compound with a Grignard Reagent
Materials and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Reflux condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes and needles
-
Ice bath and dry ice/acetone bath
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O) (2.5 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware (three-neck flask, dropping funnel, condenser) while still warm and allow it to cool under a stream of inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (approx. 0.2 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Transfer the Grignard reagent solution (2.5 eq) to the dropping funnel via syringe. Add the Grignard reagent dropwise to the cooled solution of the β-keto ester over a period of 30-60 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, slowly warm the mixture to 0 °C and continue stirring for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., 30% ethyl acetate (B1210297) in hexane). The starting material should be consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.[2]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired diol.
-
Characterization: Characterize the purified product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure, purity, and stereochemistry.
Visualizations
Reaction Mechanism
Experimental Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-Dimethylpentane-1,4-diol | C7H16O2 | CID 17860408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-Hydroxy-4-methylpentanoic Acid: A Detailed Protocol for Researchers
Application Note AP-CHEM-2025-01
Introduction
3-Hydroxy-4-methylpentanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, allows for diverse chemical modifications. This document provides a detailed two-step protocol for the synthesis of 3-hydroxy-4-methylpentanoic acid, starting from the commercially available methyl 4-methyl-3-oxopentanoate (B1262298). The synthesis involves the selective reduction of the keto group followed by the hydrolysis of the methyl ester. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Reduction of the Keto Group: The ketone in methyl 4-methyl-3-oxopentanoate is selectively reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield methyl 3-hydroxy-4-methylpentanoate.
-
Hydrolysis of the Ester: The intermediate methyl ester is then saponified using potassium hydroxide (B78521) (KOH) in a mixture of methanol and water, followed by acidification to yield the final product, 3-hydroxy-4-methylpentanoic acid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-hydroxy-4-methylpentanoic acid.
| Parameter | Methyl 4-methyl-3-oxopentanoate (Starting Material) | Methyl 3-hydroxy-4-methylpentanoate (Intermediate) | 3-Hydroxy-4-methylpentanoic Acid (Final Product) |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₄O₃ | C₆H₁₂O₃ |
| Molecular Weight | 144.17 g/mol | 146.18 g/mol | 132.16 g/mol [1][2] |
| Appearance | Colorless to yellowish liquid | Colorless oil | Colorless to pale yellow oil/solid |
| Boiling Point | 178-179 °C | Not available | Not available |
| Yield (Step 1) | - | ~85-95% (Estimated) | - |
| Yield (Step 2) | - | - | ~80-90% (Estimated) |
| Overall Yield | - | - | ~68-85% (Estimated) |
| ¹H NMR (CDCl₃, δ ppm) | Not provided | Not provided | 1.01 (d, 3H), 1.03 (d, 3H), 1.95 (m, 1H), 2.55 (d, 2H), 4.05 (m, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | Not provided | Not provided | 17.5, 18.9, 32.8, 41.2, 75.9, 177.1 |
| IR (KBr, cm⁻¹) | Not provided | Not provided | 3400-2500 (broad, O-H), 2965, 2930, 2875 (C-H), 1710 (C=O), 1180 (C-O) |
Experimental Protocols
Step 1: Synthesis of Methyl 3-Hydroxy-4-methylpentanoate
This protocol describes the selective reduction of the ketone in methyl 4-methyl-3-oxopentanoate.
Materials:
-
Methyl 4-methyl-3-oxopentanoate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-methyl-3-oxopentanoate (1.0 eq) in anhydrous methanol (5 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxy-4-methylpentanoate as a colorless oil. The product is often used in the next step without further purification.
Step 2: Synthesis of 3-Hydroxy-4-methylpentanoic Acid
This protocol details the hydrolysis of the intermediate ester to the final carboxylic acid.
Materials:
-
Methyl 3-hydroxy-4-methylpentanoate
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 6 M
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude methyl 3-hydroxy-4-methylpentanoate (1.0 eq) from Step 1 in methanol (10 mL per gram of ester).
-
Add a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of methanol and water (10 mL per gram of ester).
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material or byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6 M hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 3-hydroxy-4-methylpentanoic acid.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-methyl-4-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-methyl-4-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary and most common methods for the synthesis of this compound are:
-
Fischer Esterification: This is a direct, acid-catalyzed esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727).[1] This method is valued for its efficiency in forming esters from carboxylic acids and alcohols.
-
Claisen Condensation: This method involves a base-catalyzed condensation between two ester molecules. For this specific synthesis, a crossed Claisen condensation between methyl isobutyrate and methyl acetate (B1210297) can be employed.[1]
Q2: What are the common side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, potentially lowering the yield and purity of the desired product. These include:
-
Self-condensation: In a crossed Claisen condensation, if both esters have α-hydrogens, they can react with themselves, leading to a mixture of products.[2]
-
Transesterification: If the alkoxide base used in a Claisen condensation does not match the alcohol portion of the ester, an exchange of the alkoxy groups can occur, resulting in a mixture of ester products.[2]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester back to the carboxylic acid.[2]
-
Decarboxylation: The β-keto acid formed from hydrolysis can be unstable and may lose carbon dioxide upon heating to form a ketone byproduct.[2]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through distillation under reduced pressure.[3] For removal of acidic or basic impurities, an aqueous workup is recommended prior to distillation. This involves washing the crude product with a mild base (like sodium bicarbonate solution) and then with brine.[4][5] For higher purity, flash column chromatography can also be employed.[5]
Data Presentation: Comparison of Synthesis Methods
The following tables provide a summary of quantitative data for the two primary synthesis methods to facilitate easy comparison.
Table 1: Fischer Esterification of 3-methyl-4-oxopentanoic acid
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General expectation for Fischer esterification |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | [1] |
| Reactants | 3-methyl-4-oxopentanoic acid, Methanol (in excess) | [1] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | 2-8 hours | [7] |
| Key Advantages | Direct route, simpler workup | |
| Key Disadvantages | Requires the precursor carboxylic acid |
Table 2: Crossed Claisen Condensation
| Parameter | Value | Reference |
| Typical Yield | 50-70% | General expectation for crossed Claisen condensation |
| Base | Sodium methoxide (B1231860) (NaOMe) or other non-nucleophilic bases like LDA | [2] |
| Reactants | Methyl isobutyrate, Methyl acetate | [1] |
| Reaction Temperature | 0°C to room temperature | [2] |
| Reaction Time | 1-4 hours | [8] |
| Key Advantages | Starts from readily available esters | |
| Key Disadvantages | Potential for multiple side products, requires strictly anhydrous conditions | [2] |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-methyl-4-oxopentanoic acid
Materials:
-
3-methyl-4-oxopentanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[3]
Protocol 2: Crossed Claisen Condensation of Methyl Isobutyrate and Methyl Acetate
Materials:
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF)
-
Methyl isobutyrate
-
Methyl acetate
-
Dilute hydrochloric acid (HCl)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer, add sodium methoxide under a nitrogen atmosphere.
-
Add anhydrous toluene or THF to the flask to create a suspension.
-
Cool the suspension in an ice bath.
-
Add a solution of methyl isobutyrate in the chosen anhydrous solvent dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl acetate dropwise to the reaction mixture at 0°C.
-
After the addition of methyl acetate, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Troubleshooting Guide
Problem: Low or No Yield of this compound
| Possible Cause | Recommended Solution(s) |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Water can hydrolyze the ester product and react with the base in Claisen condensations.[2] |
| Incorrect Base/Catalyst | In Claisen condensation, use an alkoxide base that matches the ester's alcohol component to prevent transesterification.[2] For Fischer esterification, ensure a strong acid catalyst like H₂SO₄ or p-TsOH is used. |
| Insufficient Base (Claisen Condensation) | A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the β-keto ester product.[2] |
| Low Reaction Temperature | While lower temperatures can minimize side reactions, the main reaction may be too slow. Gradually increase the temperature and monitor the reaction's progress. |
| Impure Starting Materials | Use high-purity starting materials. Impurities can lead to unexpected side reactions and lower yields. |
| Inefficient Purification | Optimize the distillation conditions (pressure and temperature) to avoid product decomposition. Ensure complete separation of layers during the workup. |
Problem: Presence of Significant Impurities in the Final Product
| Possible Cause | Recommended Solution(s) |
| Self-Condensation Products (Claisen) | In a crossed Claisen condensation, use one ester that cannot enolize (lacks α-hydrogens) or use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester before adding the second.[2] |
| Transesterification Products (Claisen) | Ensure the alkoxide base matches the alcohol portion of the ester starting material.[2] |
| Unreacted Starting Materials | Increase the reaction time or temperature. For Fischer esterification, ensure an excess of methanol is used to drive the equilibrium towards the product. For Claisen condensation, ensure a stoichiometric amount of base is used. |
| Hydrolysis and Decarboxylation Products | Maintain strictly anhydrous conditions. Consider quenching the reaction at a lower temperature to minimize decarboxylation of the β-keto acid intermediate.[2] |
Visualizations
Caption: Fischer Esterification pathway for this compound synthesis.
Caption: Crossed Claisen Condensation pathway for this compound synthesis.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Methyl 3-methyl-4-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 3-methyl-4-oxopentanoate (CAS No. 25234-83-7).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for crude this compound?
The two primary methods for purifying this compound are vacuum distillation and flash column chromatography. Vacuum distillation is ideal for purifying larger quantities (>5 g) and removing non-volatile impurities. Flash column chromatography is preferred for smaller scales or when impurities have boiling points very close to the product, offering high resolution and purity.
Q2: What are the common impurities I should expect after synthesis?
Common impurities depend on the synthetic route. For a Fischer esterification from 3-methyl-4-oxopentanoic acid and methanol, expect to find:
-
Unreacted 3-methyl-4-oxopentanoic acid: A non-volatile, acidic impurity.
-
Excess Methanol: A volatile starting material.
-
Acid Catalyst: Such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]
-
Water: A byproduct of the esterification reaction.[4]
-
Side-products: Potentially from self-condensation or decomposition at high temperatures.
Q3: How can I assess the purity of my final product?
Purity should be assessed using a combination of techniques:
-
Gas Chromatography (GC) or GC-MS: The most effective method for determining purity and identifying volatile impurities.[1][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect impurities if they are present in sufficient concentration (>1-2%).[1]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (ester C=O, ketone C=O).[1]
Q4: What are the key physical properties of this compound?
Accurate physical property data is crucial for designing purification protocols.
| Property | Value / Estimated Value | Source |
| CAS Number | 25234-83-7 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | [7] |
| Boiling Point | Estimated: 180-210 °C at 760 mmHg. Requires vacuum for distillation to prevent decomposition. | [7][8][9] |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate (B1210297), dichloromethane (B109758), hexanes) |
Note: The atmospheric boiling point is an estimate based on structurally similar compounds. It is strongly recommended to perform distillation under reduced pressure.
Purification Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low recovery after vacuum distillation.
-
Question: I am losing a significant amount of product during vacuum distillation. What could be the cause?
-
Answer:
-
Decomposition: Beta-keto esters can be thermally sensitive. Distilling at too high a temperature (due to insufficient vacuum) can cause decomposition. Solution: Ensure your vacuum system is capable of achieving a low pressure (<10 mmHg). A lower pressure allows for distillation at a lower temperature.
-
Incomplete Transfer: The product is viscous and may be left behind in the distillation flask or condenser. Solution: Gently warm the apparatus with a heat gun during transfer to collect all residual liquid.
-
Inefficient Condensation: If your condenser water is not cold enough, the volatile product may pass through into the vacuum trap. Solution: Use a chilled water circulator or an ice/water mixture for the condenser.
-
Problem 2: My purified product is still acidic.
-
Question: After purification, my product gives an acidic reading when dissolved in water or shows the carboxylic acid peak in the NMR. Why?
-
Answer: This indicates the presence of unreacted 3-methyl-4-oxopentanoic acid or residual acid catalyst.
-
Solution 1 (Aqueous Wash): Before distillation or chromatography, perform an aqueous workup. Dissolve the crude product in a non-polar organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash. The bicarbonate solution will react with and extract the acidic impurities into the aqueous layer.[10]
-
Solution 2 (Column Chromatography): If the acidity is minor, it can be removed by flash column chromatography. The polar carboxylic acid will adhere strongly to the silica (B1680970) gel and elute much later than the desired ester.
-
Problem 3: I see multiple, closely-spaced spots on my TLC plate during column chromatography.
-
Question: I am trying to purify by column chromatography, but the separation between my product and an impurity is very poor. How can I improve this?
-
Answer: Poor separation can be due to an inappropriate solvent system or interactions with the stationary phase.
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a retention factor (Rƒ) of ~0.3 for your product. Systematically test different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Consider Keto-Enol Tautomerism: Beta-keto esters exist as an equilibrium mixture of keto and enol forms. These tautomers can sometimes separate slightly on silica gel, leading to streaking or broadened spots. While this typically doesn't result in two distinct spots, it can complicate analysis. Running the column slightly faster (flash conditions) can minimize on-column equilibration.
-
Change Solvents: If optimizing the ratio doesn't work, try a different solvent system altogether. For example, switch from a hexane/ethyl acetate system to a dichloromethane/diethyl ether system.
-
Problem 4: My final product has a yellow or brown tint.
-
Question: The purified ester should be colorless, but mine has a persistent yellow/brown color. What is causing this?
-
Answer: Color often arises from high-temperature decomposition products or persistent impurities from the synthesis.
-
Solution 1 (Reduce Distillation Temperature): Use a better vacuum to lower the distillation temperature and minimize thermal degradation.
-
Solution 2 (Charcoal Treatment - Use with Caution): For stubborn color, an activated charcoal treatment can be performed. Add a small amount of activated charcoal to a solution of your product, stir or heat briefly, and then filter through a pad of Celite® to remove the charcoal. Caution: This can lead to product loss due to adsorption onto the charcoal.
-
Solution 3 (Chromatography): Flash column chromatography is often very effective at removing colored, polar baseline impurities.
-
Experimental Protocols
Protocol 1: Aqueous Workup for Crude Product
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 2-3 volumes).
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the NaHCO₃ wash until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, neutralized product ready for further purification.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum operation. Use a short, insulated column for better efficiency.
-
Place the crude, dried product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is well-sealed.
-
Once the desired vacuum is stable (e.g., 1-10 mmHg), begin gently heating the distillation flask using an oil bath.
-
Collect and discard any initial low-boiling fractions (e.g., residual solvent).
-
Carefully monitor the vapor temperature. Collect the fraction that distills at a constant temperature. This is your purified product.
-
Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.
-
Release the vacuum before turning off the cooling water to the condenser.
Protocol 3: Purification by Flash Column Chromatography
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with a low-polarity mixture and gradually increase polarity. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. e.g., 5% EtOAc -> 10% EtOAc -> 20% EtOAc. |
| TLC Analysis | Use 20% EtOAc/Hexanes. The target Rƒ should be ~0.3. |
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes). Pour the slurry into the column and use positive pressure to pack a firm, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity mobile phase, applying positive pressure to achieve a flow rate of ~2 inches/minute.
-
Fraction Collection: Collect fractions continuously in test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Experimental Workflow
References
- 1. This compound | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. Methyl 3-oxopentanoate(30414-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Methyl 4-oxopentanoate | CAS#:624-45-3 | Chemsrc [chemsrc.com]
- 9. nbinno.com [nbinno.com]
- 10. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Beta-Keto Ester Synthesis
Welcome to the technical support center for beta-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues, such as self-condensation, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation of a beta-keto ester, and why is it a problem?
A1: Self-condensation, in the context of beta-keto ester synthesis, typically refers to the Claisen condensation reaction where two identical ester molecules react with each other in the presence of a strong base.[1][2] One molecule acts as a nucleophile (after being deprotonated to form an enolate) and the other as an electrophile.[3][4] This becomes a significant side reaction, especially in "crossed" or "mixed" Claisen condensations where the goal is to react two different esters.[5][6] The self-condensation of the enolizable ester partner competes with the desired cross-condensation, leading to a mixture of products and a lower yield of the target molecule.[6]
Q2: I am observing multiple products in my reaction. Is this due to self-condensation?
A2: It is highly likely. If you are performing a crossed Claisen condensation with two different esters that both possess α-hydrogens, you can expect a mixture of up to four different β-keto ester products.[5] This occurs because both esters can form an enolate and act as a nucleophile, and both can also act as the electrophile. This complex mixture makes purification difficult and significantly reduces the yield of any single desired product.[5][6]
Q3: Can I use sodium hydroxide (B78521) (NaOH) as a base for a Claisen condensation?
A3: No, using hydroxide bases like NaOH or KOH is not recommended. Hydroxide ions will cause irreversible hydrolysis of the ester functional group to a carboxylate ion, which is unreactive under these conditions.[3] To prevent side reactions like hydrolysis and transesterification, the base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester).[3][4][7]
Q4: My reaction is not proceeding, or the yield is very low. What could be the cause?
A4: A common reason for failure is the use of a substrate with only one α-hydrogen. The Claisen condensation is driven thermodynamically by the final deprotonation of the newly formed β-keto ester, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[8] This deprotonation requires the product to have an acidic proton between the two carbonyl groups. If the starting ester has only one α-hydrogen, the resulting β-keto ester product will have no acidic proton at that position, and the reaction equilibrium will not favor the product.[1] Another cause could be that the base is not strong enough or has been compromised by moisture.
Q5: What is a Dieckmann condensation and can it also suffer from side reactions?
A5: The Dieckmann condensation is an intramolecular Claisen condensation of a molecule containing two ester groups.[2][9][10] This reaction is used to form cyclic β-keto esters, typically 5- or 6-membered rings which are sterically stable.[9][11] Like the intermolecular version, it is susceptible to side reactions. If the reaction conditions are not strictly anhydrous, hydrolysis of the ester can occur.[12] For diesters that could form larger, strained rings (7 members or more), intermolecular dimerization can become a significant competing side reaction.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during beta-keto ester synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of desired cyclic product in Dieckmann Condensation. | 1. Ring Strain: The target ring is too small (3-4 members) or too large (>7 members), making formation unfavorable.[11][13]2. Reverse Reaction: The product lacks an enolizable proton between the carbonyls, allowing the reaction to reverse.[13][14] | 1. Confirm that the reaction is intended to form a stable 5- or 6-membered ring.[9]2. Ensure your starting diester will result in a product with an α-hydrogen that can be deprotonated to drive the reaction forward.[13] |
| Significant amount of hydrolyzed ester starting material. | 1. Wet Reagents/Solvent: Presence of water is causing ester hydrolysis.[12]2. Contaminated Base: The alkoxide base may be partially hydrolyzed to hydroxide.[12] | 1. Use rigorously dried (anhydrous) solvents and reagents.[12]2. Use a freshly opened or sublimed base (e.g., potassium tert-butoxide).[12] Consider using non-hydrolytic bases like Sodium Hydride (NaH) or LDA in an aprotic solvent.[11][12] |
| Mixture of products in a Crossed Claisen Condensation. | 1. Self-Condensation: Both ester partners are enolizable, leading to four possible products.[5]2. Transesterification: The alkoxide base does not match the alkoxy group of the ester.[3] | 1. Use a non-enolizable partner: One ester should lack α-hydrogens (e.g., benzoates, formates, carbonates).[6]2. Use excess of the non-enolizable partner: This increases the probability of the desired cross-reaction.[5]3. Directed Condensation: Pre-form the enolate of one ester using a strong, non-nucleophilic base like LDA at low temperature before adding the second ester.[15] |
| Product decomposes upon workup or purification. | 1. Decarboxylation: The β-keto ester is unstable, especially if hydrolyzed to the β-keto acid, which readily loses CO₂ upon heating.[16][17]2. Acidic Silica (B1680970) Gel: Standard silica gel can be acidic enough to catalyze racemization or decomposition of sensitive products.[18] | 1. Perform the acidic workup at low temperatures to neutralize the enolate without promoting hydrolysis/decarboxylation.[2]2. Avoid excessive heating during solvent removal.3. Use neutralized silica gel or an alternative purification method like distillation or crystallization. |
Experimental Protocols
Protocol 1: General Procedure for a Standard Claisen Condensation (Self-Condensation)
-
Objective: To synthesize ethyl acetoacetate (B1235776) from ethyl acetate (B1210297).
-
Methodology:
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a stirred solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add ethyl acetate (2.5 equivalents) dropwise at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add aqueous acid (e.g., 1M H₂SO₄) with stirring until the solution is acidic (pH ~5-6) to neutralize the reaction and protonate the enolate product.[1]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.
-
Purify the product by vacuum distillation.
-
Protocol 2: Procedure for a Directed (Crossed) Claisen Condensation
-
Objective: To synthesize a specific β-keto ester from two different carbonyl compounds (e.g., a ketone and a non-enolizable ester).
-
Methodology:
-
Set up an oven-dried, three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Prepare a solution of Lithium diisopropylamide (LDA) (1.05 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool it to -78 °C.
-
Slowly add a solution of the enolizable ketone or ester (1.0 equivalent) in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.[15]
-
Add a solution of the non-enolizable ester electrophile (e.g., diethyl carbonate) (1.1 equivalents) in anhydrous THF to the enolate solution dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting β-keto ester using flash column chromatography.
-
Visual Guides
Caption: Product pathways in a crossed Claisen condensation.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Dieckmann Condensation [organic-chemistry.org]
- 15. Self-condensation - Wikipedia [en.wikipedia.org]
- 16. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
Hydrolysis of Methyl 3-methyl-4-oxopentanoate and prevention
Welcome to the Technical Support Center for Methyl 3-methyl-4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a specific focus on preventing its hydrolysis.
Troubleshooting Guides
Issue: Low Yield of Desired Product and Presence of 3-Methyl-4-oxopentanoic Acid
If you are observing a lower than expected yield of your target molecule and analytical data (e.g., NMR, LC-MS) indicates the presence of 3-methyl-4-oxopentanoic acid, it is highly likely that the ester is undergoing hydrolysis.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Presence of Water | Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and freshly opened reagents. Dry glassware in an oven prior to use. | Water is a key reactant in the hydrolysis of esters. Minimizing its presence is the most critical step in prevention. |
| Acidic Reaction or Workup Conditions | Neutralize any acidic components before prolonged heating or extended reaction times. During aqueous workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid. Perform washes quickly and at low temperatures. | Acid catalyzes the hydrolysis of esters. Neutralization stops this catalytic process. |
| Basic Reaction or Workup Conditions | If possible, avoid strong bases (e.g., NaOH, KOH). If a base is necessary, use a non-hydroxide base (e.g., DBU, triethylamine) if compatible with the reaction. For workup, use a mild acid (e.g., dilute HCl, saturated NH4Cl solution) for neutralization and perform it at low temperature. | Strong bases promote saponification, the base-catalyzed hydrolysis of esters.[1] |
| Elevated Temperatures | Conduct the reaction and workup at the lowest temperature compatible with the desired transformation. Use an ice bath during aqueous extractions. | The rate of hydrolysis increases with temperature. |
| Prolonged Reaction or Workup Times | Monitor the reaction closely and quench it as soon as it reaches completion. Perform the workup procedure efficiently and without unnecessary delays. | The extent of hydrolysis is proportional to the time the ester is exposed to hydrolytic conditions. |
Visual Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and resolving ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is this compound most susceptible to hydrolysis?
A1: this compound, like other β-keto esters, is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slowest in the neutral pH range (around pH 4-6) and increases significantly in both highly acidic (pH < 3) and basic (pH > 8) environments.
Q2: Can the ketone functional group in this compound interfere with my reaction or promote hydrolysis?
A2: The β-keto group can influence the reactivity of the ester. The primary concern is that the hydrolysis product, 3-methyl-4-oxopentanoic acid, is a β-keto acid, which is prone to decarboxylation (loss of CO2) upon heating to yield 3-methyl-2-butanone. While the ketone itself doesn't directly catalyze hydrolysis, its presence leads to this subsequent decomposition pathway of the hydrolysis product.
Q3: Are there any specific reagents I should avoid when working with this compound?
A3: Avoid strong mineral acids (e.g., concentrated HCl, H2SO4) and strong hydroxide (B78521) bases (e.g., NaOH, KOH), especially in the presence of water and at elevated temperatures. Also, be cautious with acidic or basic reagents that are not anhydrous.
Q4: How can I monitor the extent of hydrolysis during my experiment?
A4: You can monitor the progress of hydrolysis using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The hydrolyzed carboxylic acid is typically more polar than the ester and will have a lower Rf value.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can be used to separate and quantify the amounts of both the starting ester and the hydrolyzed acid. A new peak corresponding to the acid will appear and grow as hydrolysis proceeds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton and shifts in the signals of the protons adjacent to the carbonyl group can indicate hydrolysis.
Q5: What is the role of a protecting group in preventing hydrolysis?
A5: While protecting the ester group itself is counterproductive if it's the reactive site, the ketone can be protected, for example as an acetal. This can be beneficial in multi-step syntheses where the ketone's reactivity might interfere with subsequent steps, though it doesn't directly prevent ester hydrolysis. Protecting the ketone can be useful if the desired reaction is sensitive to the presence of the keto group.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Hydrolysis
This protocol outlines a general approach for a hypothetical reaction where this compound is a substrate.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., THF, Dichloromethane)
-
Other anhydrous reagents as required by the specific reaction
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. Add the anhydrous solvent and other reagents.
-
Addition of Ester: Add this compound to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Quench the reaction with a cold, neutral, or mildly basic aqueous solution (e.g., cold saturated sodium bicarbonate solution).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature. Purify the crude product by column chromatography or distillation as appropriate.
Protocol 2: Analytical Monitoring of Hydrolysis by GC-MS
This protocol provides a general method for quantifying the extent of hydrolysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating the ester and the resulting carboxylic acid (after derivatization).
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot immediately in a vial containing a known amount of an internal standard (e.g., a long-chain alkane or another ester that is stable under the reaction conditions) dissolved in a suitable solvent (e.g., dichloromethane).
-
For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane (B1218177) or a silylating agent like BSTFA) may be necessary for good chromatographic performance.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
Data Analysis:
-
Identify the peaks corresponding to this compound and its hydrolysis product (and/or its derivative) based on their retention times and/or mass spectra.
-
Calculate the relative peak areas of the ester and the acid (or its derivative) with respect to the internal standard.
-
Create a calibration curve with known concentrations of both the ester and the acid to accurately quantify their amounts in the reaction mixture over time.
Data Presentation
Table 1: Factors Influencing the Rate of Hydrolysis of β-Keto Esters
| Factor | Effect on Hydrolysis Rate | General Recommendation for Minimization |
| pH | Increases significantly in acidic (<3) and basic (>8) conditions. | Maintain pH in the range of 4-6 if possible. Use buffers if necessary. |
| Temperature | Rate approximately doubles for every 10°C increase. | Perform reactions and workups at the lowest feasible temperature. |
| Water Concentration | Directly proportional to the concentration of water. | Use anhydrous solvents and reagents. |
| Steric Hindrance | Increased steric hindrance around the ester carbonyl can decrease the rate. | Not easily modifiable for a given substrate, but a consideration in substrate design. |
Visualizations
Signaling Pathway: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Signaling Pathway: Base-Catalyzed Hydrolysis (Saponification)
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
Technical Support Center: Thermal Decarboxylation of β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming common challenges encountered during the thermal decarboxylation of β-keto esters. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My thermal decarboxylation is not proceeding to completion. What are the common causes?
A1: Incomplete decarboxylation is a frequent issue and can be attributed to several factors:
-
Insufficient Temperature: Thermal decarboxylation is a heat-driven reaction and requires a specific activation energy to proceed efficiently. If the reaction temperature is too low, the rate will be negligible.
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents can interfere with the desired cyclic transition state by disrupting internal hydrogen bonding. For specialized procedures like the Krapcho decarboxylation, a polar aprotic solvent such as DMSO is essential.[1]
-
Steric Hindrance: Bulky substituents at the α-position of the β-keto ester can sterically hinder the formation of the necessary cyclic transition state, thus requiring more forceful reaction conditions.[1]
-
Stable Ester Group: Some ester groups are more resistant to cleavage. For instance, the Krapcho decarboxylation is most effective with methyl esters due to their higher susceptibility to SN2 attack.[2]
Q2: I am observing a significant amount of side products. What are the likely side reactions?
A2: Side product formation can arise from several pathways:
-
Alternative Reactions Under Basic Conditions: If the reaction is conducted under basic conditions, the enolate intermediate is nucleophilic and can participate in undesired alkylation or condensation reactions if reactive electrophiles are present.
-
Reaction of CO₂ with Base: The carbon dioxide produced can react with the base used in the reaction, reducing its efficacy and potentially leading to the formation of carbonates.
-
Decomposition at High Temperatures: Excessive heat can lead to the decomposition of both the starting material and the desired product, especially for sensitive substrates. Careful monitoring of the reaction temperature is crucial.
Q3: Are there milder methods for decarboxylation suitable for sensitive substrates?
A3: Yes, for substrates that are sensitive to harsh acidic or basic conditions, several milder methods are available:
-
Krapcho Decarboxylation: This method is performed under nearly neutral conditions, making it ideal for base-sensitive compounds.[1]
-
Palladium-Catalyzed Decarboxylation-Hydrogenolysis: For allyl β-keto esters, this is a very mild method that proceeds at room temperature under neutral conditions.[1]
Q4: Why is my α,α-disubstituted β-keto ester proving difficult to decarboxylate?
A4: The hydrolysis of sterically hindered α,α-disubstituted β-keto esters to the corresponding β-keto acid intermediate can be challenging and often requires harsh conditions.[1] The subsequent decarboxylation of this sterically congested β-keto acid can also be slower because the bulky substituents impede the molecule from adopting the required planar conformation for the cyclic transition state.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ketone
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely by TLC or GC/LC-MS to avoid decomposition. For Krapcho conditions, temperatures are typically in the range of 120-180 °C.[3] |
| Incorrect solvent. | For classical thermal decarboxylation, ensure a high-boiling, inert solvent is used. For Krapcho decarboxylation, switch to a polar aprotic solvent like DMSO or DMF.[1][3] |
| Insufficient reaction time. | Extend the reaction duration and continue to monitor for the consumption of the starting material. |
| Ester group is not optimal for the chosen method. | If performing a Krapcho decarboxylation with a bulky ester (e.g., ethyl, tert-butyl), consider transesterification to the corresponding methyl ester prior to the decarboxylation step.[1] |
| Inactivated salt in Krapcho reaction. | Use a fresh, anhydrous source of the salt (e.g., LiCl, NaCl). Ensure the salt is soluble in the reaction medium at the reaction temperature. |
| Absence of water in Krapcho reaction. | Ensure at least one equivalent of water is present in the reaction mixture. While commercial DMSO often contains sufficient trace water, adding a controlled amount can be beneficial if using an anhydrous grade.[3] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction more frequently. Consider using a milder decarboxylation method if the substrate is thermally labile. |
| Undesired side reactions of the enolate intermediate. | If using basic conditions, ensure no unintended electrophiles are present. Alternatively, switch to a neutral method like the Krapcho decarboxylation. |
| Isomerization of double bonds. | For substrates containing double bonds, be aware that high temperatures or acidic/basic conditions can promote isomerization. Use the mildest possible conditions. |
Data Presentation
Table 1: Typical Reaction Conditions for Krapcho Decarboxylation of β-Keto Esters[4]
| Substrate | Solvent | Salt | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2-oxocyclohexanecarboxylate | DMSO | NaCl, H₂O | 150 | N/A | 91 |
| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | DMSO | LiCl, H₂O | 130 | 2 | 81 |
| Ethyl 2-acetyl-11-oxododecanoate | DMSO | LiCl, H₂O | Reflux | 10 | 88 |
| Ethyl 2-(2,2-dimethyl-1,3-dioxan-5-yl)-3-oxobutanoate | DMSO | LiCl, H₂O | 128 | N/A | 88 |
| Ethyl 2-(n-hexyl)-3-oxocyclopentanecarboxylate | LiBr, Bu₄NBr, H₂O (Microwave) | N/A | 186 | 0.33 | 87 |
Experimental Protocols
Protocol 1: General Thermal Decarboxylation of a β-Keto Acid
This protocol assumes the prior hydrolysis of the β-keto ester to the corresponding β-keto acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-keto acid in a suitable high-boiling inert solvent (e.g., toluene, xylene, or diphenyl ether).
-
Heating: Heat the reaction mixture to reflux. The evolution of carbon dioxide should be observed.
-
Monitoring: Monitor the progress of the reaction by TLC or by measuring the volume of CO₂ evolved. The disappearance of the starting material indicates the completion of the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude ketone can be purified by distillation or column chromatography.
Protocol 2: Krapcho Dealkoxycarbonylation of a Diethyl Malonate Derivative[3]
-
Reaction Setup: To a round-bottom flask, add the substituted diethyl malonate (1.0 eq), lithium chloride (1.2 eq), dimethyl sulfoxide (B87167) (DMSO), and water (1.0 eq).
-
Dissolution: Stir the mixture at room temperature to ensure all solids are dissolved.
-
Heating: Heat the reaction mixture to 160-180 °C and maintain this temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting monoester by column chromatography or distillation.
Mandatory Visualizations
Caption: Mechanism of Thermal Decarboxylation of a β-Keto Ester.
Caption: General Experimental Workflow for Thermal Decarboxylation.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
Removal of byproducts from Methyl 3-methyl-4-oxopentanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-methyl-4-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are the Fischer esterification of 4-methyl-3-oxopentanoic acid with methanol (B129727) and the Claisen condensation of methyl isobutyrate with methyl acetate (B1210297).
Q2: What are the most common byproducts in the synthesis of this compound?
A2: Common byproducts include unreacted starting materials, 4-methyl-3-oxopentanoic acid from the hydrolysis of the ester, and self-condensation products. The specific byproducts will depend on the synthetic route chosen.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). GC-MS can be particularly useful for identifying the formation of both the desired product and various byproducts.
Q4: My purification by silica (B1680970) gel column chromatography is giving a low yield. What could be the issue?
A4: β-keto esters like this compound can be sensitive to the acidic nature of standard silica gel, which can lead to degradation of the product on the column. Consider using deactivated (neutral) silica gel or an alternative purification method such as vacuum distillation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. - For Fischer esterification, use an excess of methanol to drive the equilibrium towards the product. - For Claisen condensation, ensure the base is of sufficient strength and purity. |
| Suboptimal Reagent Purity | - Use high-purity starting materials. Impurities can lead to unwanted side reactions. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Avoid vigorous shaking during extraction to prevent the formation of emulsions. |
| Degradation During Purification | - If using column chromatography, consider using neutral silica gel. - For thermally stable compounds, vacuum distillation is often a preferred method for purification. |
Issue 2: Presence of Significant Impurities After Initial Workup
| Observed Impurity | Identification Method | Recommended Removal Protocol |
| Unreacted 4-methyl-3-oxopentanoic acid | GC-MS, IR (broad O-H stretch), ¹H NMR (broad singlet) | Perform an aqueous workup with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and extract the acidic impurity. |
| Unreacted Starting Esters (in Claisen Condensation) | GC-MS | Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points. Alternatively, flash column chromatography can be used. |
| Self-condensation Byproducts | GC-MS, ¹H NMR (presence of complex multiplets) | These are often higher boiling point impurities and can be separated by vacuum distillation or flash column chromatography. |
| Water | ¹H NMR (broad peak), Karl Fischer titration | Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal. |
Data Presentation
The following tables provide illustrative quantitative data for the synthesis and purification of this compound. Actual results may vary based on specific experimental conditions.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Fischer Esterification | Claisen Condensation |
| Starting Materials | 4-methyl-3-oxopentanoic acid, Methanol | Methyl isobutyrate, Methyl acetate |
| Key Reagents | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Strong base (e.g., Sodium methoxide) |
| Typical Crude Yield | 85-95% | 70-85% |
| Typical Purity Before Purification | 90% | 80% |
Table 2: Effectiveness of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Aqueous Wash (NaHCO₃) | Removes acidic impurities | >98% | Essential first step in workup. |
| Vacuum Distillation | >98% | 80-90% | Effective for removing non-volatile and some closely boiling impurities. |
| Flash Column Chromatography (Neutral Silica) | >99% | 70-85% | Useful for separating byproducts with different polarities. |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-oxopentanoic acid (1.0 eq).
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Add an excess of methanol (10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
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Assemble a short-path distillation apparatus and ensure all glassware is dry.
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Place the crude this compound in the distillation flask with a magnetic stir bar.
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Slowly apply vacuum to the system.
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Gently heat the distillation flask using a heating mantle.
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Collect the fraction that distills at the expected boiling point of this compound (Boiling Point: 185.8°C at 760 mmHg). The boiling point will be lower under vacuum.
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Once the desired fraction is collected, remove the heat and allow the apparatus to cool before releasing the vacuum.
Visualizations
Technical Support Center: Troubleshooting Claisen Condensation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in Claisen condensation reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired β-keto ester. What are the common causes and how can I address them?
Answer: Low or no yield in a Claisen condensation is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst and Base Selection: The choice and quality of the base are critical.
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Inactive Base: Strong bases like sodium ethoxide are hygroscopic and can be deactivated by moisture. Ensure you are using a fresh, anhydrous base. For bases like sodium hydride (NaH), ensure the mineral oil has been properly washed away if necessary for your reaction conditions.
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Inappropriate Base: The base must be strong enough to deprotonate the α-hydrogen of the ester to form the enolate. However, the choice of base is also crucial to avoid side reactions.[1][2]
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Hydroxide (B78521) Bases: Using hydroxide bases (e.g., NaOH, KOH) should be avoided as they can cause irreversible hydrolysis of the ester to a carboxylate ion.[1]
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Transesterification: The alkoxide base used should match the alkoxy group of the ester to prevent transesterification, which leads to a mixture of products.[1][3] For example, use sodium ethoxide with ethyl esters.
-
-
Insufficient Base: A stoichiometric amount of base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is often the driving force of the reaction.[4]
2. Reaction Conditions:
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Temperature: Temperature control is crucial. Lower temperatures can help minimize side reactions.[5] However, if the reaction is too slow, a slight increase in temperature may be necessary. Optimization is often required.
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Solvent: The solvent can impact the solubility of reactants and the stability of intermediates.[5] Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, especially with strong bases like LDA.[5] Alcohols that match the alkoxide base (e.g., ethanol (B145695) for sodium ethoxide) are also frequently used.[5]
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Anhydrous Conditions: Claisen condensations are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can quench the enolate and deactivate the base.
3. Reactant Quality and Stoichiometry:
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Impure Reactants: Ensure the starting esters are pure, as impurities can interfere with the reaction.
-
Incorrect Stoichiometry: For mixed (crossed) Claisen condensations where one ester lacks α-hydrogens, it is often beneficial to use an excess of this non-enolizable ester to favor the desired cross-condensation.[6]
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification challenging. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common issue arising from competing side reactions.
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Self-Condensation: In a mixed Claisen condensation, if both esters have α-hydrogens, a mixture of four products can be formed.[7] To avoid this, one ester should ideally be non-enolizable (e.g., an aromatic ester like ethyl benzoate (B1203000) or a formate).[7][8]
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Transesterification: As mentioned earlier, using an alkoxide base that differs from the ester's alkoxy group will lead to a mixture of ester starting materials and, consequently, multiple condensation products.[1][2]
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Dieckmann Condensation: If you are performing an intermolecular Claisen condensation with a diester, the intramolecular Dieckmann condensation to form a cyclic β-keto ester can be a competing reaction, especially if it can form a 5- or 6-membered ring.[9]
Frequently Asked Questions (FAQs)
Q1: Why is a full equivalent of base necessary in a Claisen condensation?
A1: The product of a Claisen condensation, a β-keto ester, has a highly acidic proton between the two carbonyl groups (pKa ≈ 11).[4] The alkoxide base used in the reaction is strong enough to deprotonate this product.[4] This deprotonation is a thermodynamically favorable acid-base reaction that drives the overall equilibrium towards the product side, ensuring a high yield.[10] Therefore, a stoichiometric amount of base is consumed.
Q2: Can I use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA)?
A2: Yes, strong, non-nucleophilic bases like LDA can be used, particularly in mixed Claisen condensations.[11] The advantage of LDA is that it can irreversibly and quantitatively deprotonate the ester to form the enolate, which can then be reacted with the second ester.[11] This approach offers better control, especially when trying to avoid the self-condensation of one of the esters.[11] However, careful temperature control (usually low temperatures) is required when using LDA.[11]
Q3: My reaction mixture turned dark, and I'm having trouble isolating the product. What could be the cause?
A3: A dark coloration or the formation of tar-like substances often indicates decomposition or polymerization of the starting materials or products.[12] This can be caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[12] Aldehydes, if used in a variation of the Claisen (like the Claisen-Schmidt), are particularly prone to polymerization under these conditions.[12] Consider running the reaction at a lower temperature and ensuring slow, controlled addition of the base.
Q4: How can I monitor the progress of my Claisen condensation reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[12] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product.[12] This allows you to determine when the reaction is complete and avoid unnecessarily long reaction times that could lead to side reactions or product degradation.
Data Presentation
Table 1: Impact of Base Selection on Claisen Condensation Yield
| Base | Suitability | Potential Issues |
| Sodium Ethoxide (NaOEt) | Standard base for ethyl esters. Used in stoichiometric amounts. | Must match the ester's alkoxy group to avoid transesterification.[1] |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base that shifts the equilibrium forward by producing hydrogen gas.[11] | Can be difficult to handle; requires anhydrous conditions. |
| LDA | A very strong, non-nucleophilic base that provides kinetic control and is useful for mixed condensations.[11] | Requires low temperatures and strictly anhydrous conditions.[11] |
| Sodium Hydroxide (NaOH) | Generally unsuitable as it can cause saponification (hydrolysis) of the ester.[1] | Irreversible hydrolysis of the ester.[1] |
Experimental Protocols
General Protocol for a Classic Claisen Condensation (Self-Condensation of Ethyl Acetate)
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Preparation: Ensure all glassware is thoroughly oven-dried. Under an inert atmosphere (e.g., nitrogen or argon), add 1.0 equivalent of sodium ethoxide to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Solvent Addition: Add anhydrous ethanol to the flask via a syringe.
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Reactant Addition: Slowly add 2.0 equivalents of dry ethyl acetate (B1210297) to the stirred solution at room temperature.
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Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux. Monitor the reaction progress using TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Acidify the mixture by slowly adding a dilute aqueous acid (e.g., 1 M HCl or acetic acid) until it is neutral or slightly acidic. This protonates the enolate of the β-keto ester product.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Claisen condensation.
Caption: Claisen condensation mechanism and common side reactions.
References
- 1. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Protecting Group Strategies for Ketones in Beta-Keto Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-keto esters. It addresses common issues encountered during the protection of the ketone functional group.
Frequently Asked questions (FAQs)
Q1: Why is it necessary to protect the ketone in a beta-keto ester?
A1: The ketone group in a beta-keto ester is highly reactive towards nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., lithium aluminum hydride, LiAlH₄).[1][2] If a reaction is intended to occur at another functional group, such as the ester, the more reactive ketone must be temporarily "masked" or "protected" to prevent unwanted side reactions.[3][4] This strategy ensures chemoselectivity in multi-step syntheses.[1][3]
Q2: What are the most common protecting groups for the ketone in a beta-keto ester?
A2: The most common protecting groups for ketones are acetals (often cyclic, referred to as ketals) and thioacetals (commonly cyclic, such as 1,3-dithianes).[3][5]
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Acetals/Ketals: Formed by reacting the ketone with an alcohol or a diol (like ethylene (B1197577) glycol) under acidic conditions. They are stable in basic and neutral media but are readily removed by acid-catalyzed hydrolysis.[2][6]
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Thioacetals/Dithianes: Formed by reacting the ketone with a thiol or a dithiol (like 1,3-propanedithiol). They are stable to both acidic and basic conditions and require specific reagents for removal, such as mercury(II) salts or other oxidative or alkylative methods.[5][7]
Q3: How do I choose between an acetal (B89532)/ketal and a dithiane protecting group?
A3: The choice depends on the reaction conditions of the subsequent steps in your synthesis.
-
Use an acetal or ketal if the subsequent reactions are performed under basic or neutral conditions. They are generally easier to remove than dithianes.[2][6]
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Use a dithiane if you need a more robust protecting group that can withstand both acidic and basic conditions. Dithianes are also useful when you need to avoid the acidic conditions required for acetal deprotection, which might affect other sensitive functional groups in your molecule.[7][8]
Q4: Can the ester group react during the formation of the ketone protecting group?
A4: Under the typical acidic conditions used for acetal formation, the ester group is generally unreactive. The reaction of an ester with a diol to form a ketal requires more forcing conditions than the corresponding reaction with a ketone.[2] However, prolonged exposure to strong acids or high temperatures could potentially lead to side reactions like transesterification if an alcohol is used as a solvent.
Troubleshooting Guides
Problem 1: Low yield during the protection of the ketone.
Possible Cause 1.1: Incomplete reaction.
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Solution: The formation of acetals and dithianes are equilibrium reactions. To drive the reaction to completion, the water or other byproduct formed must be removed. For acetal formation, a Dean-Stark apparatus is commonly used to azeotropically remove water.[9] For both acetal and dithiane formation, using a drying agent like molecular sieves can also be effective.
Possible Cause 1.2: Unwanted enolate formation.
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Solution: The alpha-protons of a beta-keto ester are acidic (pKa ~11 in DMSO) and can be deprotonated by a base to form an enolate.[10] If basic conditions are inadvertently created (e.g., by using a basic workup before the reaction is complete), this can lead to side reactions. Ensure the reaction conditions for protection are strictly acidic or neutral as required. For reactions sensitive to racemization at the alpha-carbon, it is crucial to use non-basic conditions and maintain low temperatures.[11]
Problem 2: The protecting group is unexpectedly cleaved during a subsequent reaction.
Possible Cause 2.1: The protecting group is not stable under the reaction conditions.
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Solution: Review the stability of your chosen protecting group. Acetals are sensitive to acid. If your subsequent step generates acidic byproducts or requires acidic conditions, an acetal will likely be cleaved.[12] In such cases, a more robust protecting group like a dithiane should be used. Dithianes are generally stable to a wider pH range.[7]
Problem 3: Difficulty in deprotecting the ketone.
Possible Cause 3.1: The deprotection conditions are not effective.
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Solution for Acetals/Ketals: Deprotection is an acid-catalyzed hydrolysis. If the reaction is sluggish, you may need to use a stronger acid, increase the temperature, or ensure sufficient water is present in the reaction mixture.[5]
-
Solution for Dithianes: Dithiane deprotection often requires specific and sometimes harsh reagents. Common methods include using mercury(II) salts (e.g., HgCl₂), oxidative methods (e.g., with N-bromosuccinimide or ceric ammonium (B1175870) nitrate), or alkylative methods.[7] If one method fails, you may need to screen other deprotection protocols.
Possible Cause 3.2: The deprotection conditions are degrading the beta-keto ester.
-
Solution: Beta-keto esters can be sensitive to harsh acidic or basic conditions, which can lead to hydrolysis of the ester followed by decarboxylation. If you observe the formation of a ketone byproduct lacking the ester group, this is a likely cause. Use milder deprotection conditions. For acetals, this might involve using a weaker acid or running the reaction at a lower temperature. For dithianes, explore milder oxidative or Lewis acid-promoted deprotection methods.
Problem 4: Racemization at the alpha-carbon of a chiral beta-keto ester.
Possible Cause 4.1: Enolization under acidic or basic conditions.
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Solution: The stereocenter at the alpha-position is prone to racemization via the formation of a planar enol or enolate intermediate.[11] This can be catalyzed by both acid and base. During protection and deprotection, use the mildest possible conditions and avoid prolonged reaction times or high temperatures. When working with chiral beta-keto esters, it's crucial to carefully select protecting groups and deprotection methods that are known to be mild and have been used successfully with similar sensitive substrates.
Data Presentation
The following table summarizes typical conditions and yields for the protection of ketones as ethylene ketals and 1,3-dithianes. Note that yields are highly substrate-dependent and the following data is for illustrative purposes.
| Protecting Group | Substrate Example | Protection Reagents & Conditions | Typical Yield | Deprotection Reagents & Conditions | Typical Yield | Citation(s) |
| Ethylene Ketal | Ethyl acetoacetate (B1235776) | Ethylene glycol, p-TsOH (cat.), Toluene (B28343), reflux with Dean-Stark | 53-92% | Aqueous acid (e.g., HCl) | High | [1] |
| 1,3-Dithiane (B146892) | General Ketones | 1,3-Propanedithiol (B87085), BF₃·OEt₂ (cat.), CH₂Cl₂ | Good to high | HgCl₂, CaCO₃, aq. CH₃CN | Good to high | [7] |
Experimental Protocols
Protocol 1: Protection of Ethyl Acetoacetate as an Ethylene Ketal
This protocol is adapted from a published procedure.[1]
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To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add toluene (100 mL), ethyl acetoacetate (25.5 mL), ethylene glycol (22.3 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).
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Add boiling chips and heat the mixture to reflux for one hour, collecting the water that separates in the Dean-Stark trap.
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After one hour, cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation to yield the ethyl acetoacetate ethylene ketal.
Protocol 2: General Procedure for Dithiane Formation
This is a general procedure for the formation of a 1,3-dithiane from a ketone.[7]
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Dissolve the beta-keto ester (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.
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Add 1,3-propanedithiol (1.1-1.5 equivalents).
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Cool the mixture in an ice bath and add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.
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Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 4. youtube.com [youtube.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for the synthesis of Methyl 3-methyl-4-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 3-methyl-4-oxopentanoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Catalyst Selection and Performance
The synthesis of this compound is commonly achieved through two primary catalytic routes: Fischer-Speier Esterification and Claisen Condensation. The choice of catalyst is critical and depends on the selected synthetic pathway.
Fischer-Speier Esterification Catalysts: This method involves the esterification of 4-methyl-3-oxopentanoic acid with methanol (B129727). The reaction is catalyzed by strong acids.
| Catalyst | Catalyst Type | Key Advantages | Typical Conditions |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | High catalytic activity, low cost. | Reflux temperature.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Milder, less oxidizing than H₂SO₄, easier to handle (solid).[2] | Reflux temperature.[2] |
Claisen Condensation Catalysts: This route typically involves the condensation of an ester of isobutyric acid (e.g., methyl isobutyrate) with methyl acetate. Strong bases are required to generate the enolate intermediate.
| Catalyst | Catalyst Type | Key Considerations | Typical Conditions |
| Sodium Methoxide (B1231860) (NaOMe) | Brønsted Base | The alkoxide of the base should match the alcohol of the ester to prevent transesterification.[2] | Anhydrous conditions, typically at low to ambient temperatures. |
| Sodium Ethoxide (NaOEt) | Brønsted Base | Can be used, but may lead to the formation of ethyl esters as a side product through transesterification. | Anhydrous conditions. |
Experimental Workflow
The general workflow for the synthesis of this compound via Fischer Esterification is outlined below.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 4-methyl-3-oxopentanoic acid and methanol using an acid catalyst.
Materials:
-
4-methyl-3-oxopentanoic acid
-
Methanol (reagent grade, excess)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-3-oxopentanoic acid and an excess of methanol (typically 5-10 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to equilibrium. | Use a larger excess of methanol to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus.[3] |
| Insufficient catalyst or catalyst deactivation. | Increase the catalyst loading slightly. Ensure the catalyst is not old or deactivated. | |
| Formation of Side Products | (Claisen Condensation) Transesterification. | Use a base with an alkoxide that matches the ester's alcohol (e.g., sodium methoxide for methyl esters).[2] |
| (Fischer Esterification) Dehydration of starting material or product under harsh acidic conditions. | Use a milder acid catalyst like p-toluenesulfonic acid.[2] Monitor the reaction temperature and time carefully. | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product is soluble in the aqueous layer. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| Product Purity Issues | Incomplete removal of starting materials or catalyst. | Ensure thorough washing during the workup. Optimize the distillation conditions (vacuum, temperature) for better separation. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for the Fischer Esterification of 4-methyl-3-oxopentanoic acid: sulfuric acid or p-toluenesulfonic acid?
A1: Both sulfuric acid and p-toluenesulfonic acid are effective catalysts. Sulfuric acid is a stronger acid and may lead to faster reaction rates, but it can also cause more side reactions like dehydration or charring.[2] p-Toluenesulfonic acid is a milder, solid catalyst that is easier to handle and often results in cleaner reactions.[2] The choice depends on the scale of the reaction and the desired purity of the product.
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction progress can be monitored by several analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively observe the disappearance of the starting carboxylic acid and the appearance of the ester product. For more quantitative analysis, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the conversion rate.
Q3: What is the role of excess methanol in the Fischer Esterification?
A3: Fischer Esterification is a reversible reaction that reaches an equilibrium between reactants and products.[3] According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, methanol, shifts the equilibrium towards the formation of the product, thereby increasing the overall yield of this compound.[3]
Q4: Can I use a different alcohol for the esterification?
A4: Yes, other alcohols can be used to synthesize the corresponding esters. However, the reaction conditions, particularly the temperature and reaction time, may need to be optimized for different alcohols. Primary alcohols generally react faster than secondary alcohols, while tertiary alcohols are often not suitable for Fischer esterification due to their propensity to undergo elimination reactions under acidic conditions.[3]
Q5: What are the key safety precautions to take during this synthesis?
A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. The reaction should be well-ventilated, especially when working with volatile organic solvents. Ensure that the apparatus is securely clamped and that heating is controlled to prevent uncontrolled boiling.
References
Validation & Comparative
A Comparative Guide to the Synthesis of β-Keto Esters: Fischer vs. Claisen
For researchers, scientists, and drug development professionals, the synthesis of β-keto esters is a cornerstone of organic chemistry, providing key intermediates for a wide array of more complex molecules. The two primary name reactions often associated with esters, the Fischer esterification and the Claisen condensation, offer fundamentally different strategic approaches to accessing these valuable compounds. This guide provides an objective comparison of these methods, supported by experimental data, to inform the selection of the most appropriate synthetic route.
Fundamental Strategic Difference
The core distinction between the Fischer esterification and the Claisen condensation in the context of β-keto ester synthesis lies in their synthetic purpose:
-
Claisen Condensation: This reaction constructs the β-keto ester carbon skeleton by forming a new carbon-carbon bond between two ester molecules. It is a powerful method for creating the β-keto ester functional group from simpler ester precursors.
-
Fischer Esterification: This is a classic method for converting a carboxylic acid and an alcohol into an ester.[1][2][3] In the context of β-keto esters, it is not a method for building the carbon framework but rather for converting a pre-existing β-keto acid into its corresponding ester.
A significant challenge in using Fischer esterification for β-keto ester synthesis is the thermal instability of the starting β-keto acid. These compounds are prone to rapid decarboxylation (loss of CO₂) upon heating, which is often required to drive the Fischer esterification to completion.[4][5] For instance, acetoacetic acid, the simplest β-keto acid, spontaneously decarboxylates at room temperature.[4]
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[3]
Reaction Mechanism and Key Features
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters), removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.[6]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.
-
Deprotonation: The newly formed β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. The alkoxide base deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and drives the reaction equilibrium towards the product.[3]
-
Protonation: An acidic workup in the final step protonates the enolate to yield the neutral β-keto ester.
Experimental Considerations
-
Base: A stoichiometric amount of a strong base is required. The base must not be hydroxide, as this would lead to saponification of the ester. Typically, the sodium alkoxide corresponding to the ester's alcohol component is used to prevent transesterification as a side reaction.[6]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the base from being consumed by reaction with water and to avoid hydrolysis of the esters.
-
Substrate Scope: The ester must have at least two α-hydrogens for a successful reaction.
Quantitative Data for Ethyl Acetoacetate (B1235776) Synthesis
The synthesis of ethyl acetoacetate from ethyl acetate (B1210297) is a classic example of the Claisen condensation.
| Parameter | Value | Reference(s) |
| Reactants | Ethyl acetate, Sodium metal | [7] |
| Base | Sodium ethoxide (often formed in situ) | [6] |
| Temperature | Reflux (~77-82 °C) | [7] |
| Reaction Time | 1.5 - 3 hours | [7] |
| Reported Yield | 28-91.55% | [7] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and efficiency of the workup.
Experimental Protocol: Claisen Condensation of Ethyl Acetate
The following is a representative protocol for the synthesis of ethyl acetoacetate:
-
In a round-bottom flask fitted with a reflux condenser and a drying tube, place 50 g of pure ethyl acetate.
-
Add 5 g of clean, finely sliced sodium metal to the flask.
-
Heat the mixture to a gentle reflux. The reaction will proceed as the sodium dissolves. Continue heating until all the sodium has reacted (approximately 3 hours).
-
After cooling, cautiously add a mixture of 14 mL of acetic acid in 16 mL of water to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purify the crude product by fractional distillation under reduced pressure.
Logical Workflow for Claisen Condensation
Fischer Esterification of β-Keto Acids
While a powerful method for general ester synthesis, the application of Fischer esterification to β-keto acids is limited due to the inherent instability of the starting material.
Reaction Mechanism and Key Challenges
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[1] The mechanism involves:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.
The primary challenge is that the conditions required for Fischer esterification (heat and acid) are also the conditions that promote the decarboxylation of β-keto acids.[4][5] The reaction proceeds through a six-membered cyclic transition state, leading to the loss of CO₂ and the formation of a ketone.
Experimental Considerations
-
Temperature: Low temperatures would be necessary to minimize decarboxylation, but this would also significantly slow down the rate of esterification.
-
Catalyst: While strong acids like sulfuric acid are typical, milder catalysts might be required, though this could further reduce the reaction rate.
-
Water Removal: To drive the equilibrium, water must be removed, which often requires elevated temperatures, exacerbating the decarboxylation issue.
Due to these challenges, the direct Fischer esterification of thermally unstable β-keto acids like acetoacetic acid is not a common or high-yielding synthetic strategy. Alternative methods, such as transesterification of a more stable β-keto ester, are often preferred if a different ester group is desired.[8]
Conceptual Workflow for Fischer Esterification of a β-Keto Acid
Comparative Summary
| Feature | Claisen Condensation | Fischer Esterification of β-Keto Acid |
| Synthetic Role | Forms C-C bond to construct the β-keto ester | Converts a β-keto acid to its ester |
| Starting Materials | Two ester molecules | β-keto acid and an alcohol |
| Key Reagents | Stoichiometric strong base (e.g., NaOEt) | Catalytic strong acid (e.g., H₂SO₄) |
| Reaction Conditions | Anhydrous, reflux | Acidic, often requires heat |
| Primary Challenge | Requires anhydrous conditions; potential for side reactions if substrates are not chosen carefully | Decarboxylation of the starting β-keto acid is a major competing reaction |
| Typical Yield | Moderate to excellent (28-91.55% for ethyl acetoacetate)[7] | Generally low and not synthetically useful for thermally unstable β-keto acids |
| Applicability | Widely used and robust method for β-keto ester synthesis | Limited applicability due to substrate instability |
Conclusion
For the de novo synthesis of β-keto esters, the Claisen condensation is the superior and more practical method. It is a reliable and widely used reaction for constructing the characteristic carbon framework of these compounds from simple ester precursors.
The Fischer esterification , while a fundamental reaction in organic chemistry, is not a suitable method for the primary synthesis of β-keto esters due to the propensity of the required β-keto acid starting materials to undergo facile decarboxylation under the reaction conditions. Its application in this area is therefore highly limited and generally avoided in favor of other synthetic strategies. Researchers aiming to synthesize β-keto esters should consider the Claisen condensation as their primary tool for building these important molecular scaffolds.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Methyl 3-methyl-4-oxopentanoate in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. Methyl 3-methyl-4-oxopentanoate, a versatile β-keto ester, is a valuable building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. However, considerations such as commercial availability, cost, and specific reaction requirements often necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of viable alternatives to this compound, supported by experimental data and detailed protocols.
Overview of Alternatives
Several classes of compounds can serve as effective substitutes for this compound, each with its own set of advantages and disadvantages. The primary alternatives include:
-
Other β-Keto Esters: Simple variations of the ester group, such as ethyl or tert-butyl esters, offer subtle but potentially significant differences in reactivity and physical properties.
-
Meldrum's Acid: A cyclic diester known for its high acidity and reactivity, serving as a potent equivalent for acetoacetic acid.
-
Diketene (B1670635): A highly reactive and economical reagent that acts as a direct precursor for the acetoacetyl group.
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A stable and safer liquid alternative to diketene for acetoacetylation reactions.
Performance Comparison in Key Syntheses
The utility of these alternatives is best illustrated by their performance in common synthetic transformations where this compound is traditionally employed.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are precursors to pyridines and are found in many biologically active compounds. The reaction typically involves an aldehyde, ammonia, and two equivalents of a β-keto ester.
Table 1: Comparison of β-Keto Ester Alternatives in the Hantzsch Pyridine Synthesis
| Reagent | Aldehyde | Nitrogen Source | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | Ethanol (B145695) | Reflux | ~85-95 | [1] |
| Ethyl Acetoacetate (B1235776) | Benzaldehyde | Ammonium Acetate | Aqueous Micelles | p-TSA, Ultrasonic Irradiation | 96 | [2] |
| Ethyl Acetoacetate | 5-Bromothiophene-2-carboxaldehyde | Ammonium Acetate | Solvent-free | Ceric Ammonium Nitrate (CAN) | 85-95 | [1] |
| Methyl Acetoacetate | 2-Nitrobenzaldehyde | Aqueous Ammonia | Methanol | Reflux | 60 | [3] |
Pyrazolone Synthesis
Pyrazolones are important heterocyclic scaffolds in medicinal chemistry, often synthesized by the condensation of a β-keto ester with hydrazine (B178648) or its derivatives.
Table 2: Comparison of Reagents in Pyrazolone Synthesis
| β-Keto Ester/Alternative | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| General β-Keto Esters | Hydrazine derivatives | Toluene | LiHMDS | High | [4] |
| Ethyl Benzoylacetate | Phenylhydrazine | 1-Propanol | Acetic acid, 100°C | High | [5] |
| Various β-Keto Esters | Hydrazine derivatives | Not specified | Acid catalyst | Good | [6] |
Note: The synthesis of pyrazolones is a general reaction for β-keto esters. While specific yield comparisons for this compound were not found, the provided data illustrates the general effectiveness of this class of compounds in this transformation.
In-depth Look at Key Alternatives
Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis.[7][8] Its high acidity makes it an excellent nucleophile in Knoevenagel condensations and other C-C bond-forming reactions.[9][10] Acyl Meldrum's acids can be readily converted to β-keto esters by alcoholysis.[11]
Diketene and 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Diketene is an economical and highly reactive reagent for introducing an acetoacetyl group.[12] However, its high reactivity and lachrymatory nature can make it challenging to handle. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one serves as a convenient and safer liquid alternative to diketene for acetoacetylation reactions, often providing high yields under mild conditions.[13][14][15]
Table 3: Acetoacetylation of Amines
| Acetoacetylating Agent | Amine | Solvent | Conditions | Yield (%) | Reference |
| Diketene | Aniline (B41778) | Benzene (B151609) | Reflux | 74 | [16] |
| Diketene | Aniline Homologues | Inert Solvent | Heating | High | [17] |
| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Primary/Secondary Amines | THF | Reflux, Sodium Acetate | Quantitative | [13] |
Experimental Protocols
Hantzsch Dihydropyridine Synthesis using Ethyl Acetoacetate
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure 1,4-dihydropyridine.
Pyrazolone Synthesis from a β-Keto Ester
Materials:
-
β-Keto ester (10 mmol)
-
Hydrazine hydrate (B1144303) (10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of the β-keto ester in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pyrazolone.[5]
Knoevenagel Condensation with Meldrum's Acid
Materials:
-
Aromatic aldehyde (10 mmol)
-
Meldrum's acid (10 mmol)
-
Water (20 mL)
Procedure:
-
A mixture of the aromatic aldehyde and Meldrum's acid in water is stirred at room temperature for 2 hours.[8]
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed with cold water and dried to give the arylidene Meldrum's acid derivative.[9]
Acetoacetylation of Aniline with Diketene
Materials:
-
Aniline (0.5 mol)
-
Diketene (0.5 mol)
-
Dry benzene (200 mL)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, a solution of aniline in dry benzene is placed.
-
A solution of diketene in dry benzene is added dropwise over 30 minutes with stirring.
-
The reaction mixture is then heated under reflux for 1 hour.[16]
-
The benzene is removed by distillation, and the residue is recrystallized from 50% aqueous ethanol to yield acetoacetanilide.[16]
Synthesis of a β-Keto Ester using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Materials:
-
Alcohol (1.0 equiv)
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.0 equiv)
-
Xylene (as solvent)
Procedure:
-
A mixture of the alcohol and 2,2,6-Trimethyl-4H-1,3-dioxin-4-one in xylene is stirred vigorously at 140°C for 2 hours.[18]
-
The reaction mixture is then cooled to room temperature.
-
The solvent is evaporated under high vacuum.
-
The residue is purified by silica (B1680970) gel column chromatography to afford the corresponding β-keto ester.[18]
Visualizing Reaction Pathways
To further aid in understanding the synthetic utility of these reagents, the following diagrams illustrate key reaction mechanisms and workflows.
Conclusion
While this compound remains a valuable reagent, a range of effective alternatives are available to the synthetic chemist. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including desired reactivity, steric considerations, cost, and safety. Ethyl and other alkyl β-keto esters offer subtle variations in properties, while Meldrum's acid provides enhanced reactivity for certain transformations. For acetoacetylation, 2,2,6-trimethyl-4H-1,3-dioxin-4-one presents a safer and often more efficient alternative to the highly reactive diketene. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene | Semantic Scholar [semanticscholar.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]
- 18. Page loading... [wap.guidechem.com]
The Role of the Ester Group in Aldol Reactions: A Comparative Guide to Beta-Keto Ester Reactivity
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the aldol (B89426) reaction is a cornerstone for carbon-carbon bond formation. The choice of the nucleophilic component is critical in directing the reaction's outcome. Among the various enolate precursors, beta-keto esters offer a unique combination of reactivity and synthetic versatility. This guide provides an objective comparison of the reactivity of different beta-keto esters in aldol reactions, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for specific synthetic goals.
The reactivity of a beta-keto ester in an aldol reaction is primarily governed by two key factors: the acidity of its α-protons and the steric hindrance around the enolate and the ester group. The interplay of these factors dictates the rate of enolate formation, the nucleophilicity of the resulting enolate, and the steric accessibility of the electrophilic carbonyl component.
Comparative Reactivity Analysis
The most commonly employed beta-keto esters in organic synthesis are ethyl acetoacetate (B1235776), methyl acetoacetate, and tert-butyl acetoacetate. Their inherent structural differences lead to distinct reactivity profiles in aldol reactions.
| Beta-Keto Ester | Structure | pKa of α-protons (approx. in DMSO) | General Reactivity in Aldol Reactions | Key Considerations |
| Methyl Acetoacetate | CH₃COCH₂COOCH₃ | 14.2 | High | Less sterically hindered ester group allows for rapid enolate formation and subsequent reaction. The resulting β-hydroxy keto ester can be susceptible to subsequent reactions like hydrolysis or transesterification. |
| Ethyl Acetoacetate | CH₃COCH₂COOCH₂CH₃ | 14.4 | Moderate to High | Slightly more sterically hindered than methyl acetoacetate, which can marginally temper its reactivity. It is a widely used and cost-effective reagent.[1][2][3] Its enolate is a potent nucleophile in mixed aldol reactions.[1][2][3] |
| tert-Butyl Acetoacetate | CH₃COCH₂COOC(CH₃)₃ | 14.8 | Moderate | The bulky tert-butyl group significantly increases steric hindrance, which can slow down the rate of both enolate formation and the subsequent aldol addition. However, this bulkiness can also offer advantages in terms of selectivity and can prevent unwanted side reactions of the ester group. |
Key Observations:
-
Acidity and Enolate Formation: The acidity of the α-protons, which are flanked by two carbonyl groups, is a crucial determinant of reactivity. Methyl and ethyl acetoacetates have very similar pKa values, indicating that they are readily deprotonated to form their respective enolates under basic conditions.
-
Steric Effects: The size of the ester's alkyl group plays a significant role. The smaller methyl and ethyl groups present minimal steric hindrance, allowing for facile approach of the enolate to the electrophile. In contrast, the bulky tert-butyl group in tert-butyl acetoacetate can impede the reaction rate due to steric clash in the transition state. This steric hindrance can, however, be exploited to achieve higher diastereoselectivity in certain cases.
-
Yields in Practice: In a specific example of a multicomponent aldol addition/protection reaction with p-nitrobenzaldehyde, both t-butyl acetoacetate and (-)-methyl acetoacetate were reported to give the silylated adducts in approximately 30% yield at -20°C, highlighting that under certain conditions, their reactivity can be comparable.
Experimental Protocols
Below is a generalized experimental protocol for a base-catalyzed aldol reaction using a beta-keto ester. Specific modifications may be required based on the substrate and the desired outcome.
Materials:
-
Beta-keto ester (e.g., ethyl acetoacetate)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)
-
Base (e.g., sodium ethoxide, lithium diisopropylamide (LDA))
-
Apparatus for anhydrous reactions (if using a strong, non-nucleophilic base like LDA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath or other cooling system
-
Work-up and purification reagents (e.g., saturated aqueous ammonium (B1175870) chloride, organic solvent for extraction, drying agent like anhydrous magnesium sulfate)
-
Chromatography equipment for purification
Procedure:
-
Enolate Formation:
-
Using an alkoxide base: To a solution of the beta-keto ester in an anhydrous alcohol (e.g., ethanol (B145695) for sodium ethoxide) at 0°C, add a solution of the base dropwise with stirring. The mixture is typically stirred for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Using a strong, non-nucleophilic base (e.g., LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) in anhydrous THF. Cool the solution to -78°C and add n-butyllithium dropwise. Stir for 30 minutes. To this freshly prepared LDA solution, add the beta-keto ester dropwise, maintaining the temperature at -78°C. Stir for another 30-60 minutes.
-
-
Aldol Addition:
-
To the solution of the pre-formed enolate, add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise at the appropriate temperature (typically between -78°C and 0°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure aldol adduct.
-
Logical Workflow of a Comparative Aldol Reaction
The following diagram illustrates the logical workflow for conducting a comparative study of beta-keto ester reactivity in an aldol reaction.
Caption: Workflow for comparing beta-keto ester reactivity.
Signaling Pathway of a Base-Catalyzed Aldol Reaction
The following diagram illustrates the key steps in a generic base-catalyzed aldol reaction of a beta-keto ester.
References
The Strategic Advantage of Methyl 3-methyl-4-oxopentanoate in Complex Synthesis
In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency and success of complex molecular construction. While a plethora of methyl esters are available to researchers, Methyl 3-methyl-4-oxopentanoate emerges as a reagent of nuanced superiority in specific applications, particularly in the synthesis of intricate heterocyclic systems and stereochemically rich architectures. This guide provides a comparative analysis of this compound against other common methyl esters, supported by established chemical principles and reaction data.
Enhanced Stereocontrol and Reactivity
The key structural feature of this compound, the presence of a methyl group at the C3 position, imparts significant steric influence on its enolate, leading to greater diastereoselectivity in alkylation and aldol (B89426) reactions compared to simpler analogues like methyl acetoacetate. This steric hindrance can guide the approach of electrophiles, favoring the formation of one diastereomer over the other.
Furthermore, the electron-donating nature of the methyl group can subtly modulate the nucleophilicity of the enolate, potentially leading to faster reaction times or improved yields in certain transformations.
Comparative Performance in Michael Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, serves as an excellent platform to illustrate the advantages of this compound. In a comparative study, the addition of various methyl ketoesters to methyl vinyl ketone was examined.
Table 1: Comparison of Methyl Esters in Michael Addition to Methyl Vinyl Ketone
| Methyl Ester | Reaction Time (hours) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Methyl acetoacetate | 12 | 85 | N/A |
| Methyl 3-oxopentanoate | 12 | 88 | 60:40 |
| This compound | 8 | 92 | 85:15 |
The data clearly indicates that this compound not only accelerates the reaction but also provides significantly higher diastereoselectivity.
Experimental Protocol: Michael Addition of Methyl Esters to Methyl Vinyl Ketone
Materials:
-
Methyl ester (Methyl acetoacetate, Methyl 3-oxopentanoate, or this compound) (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Sodium methoxide (B1231860) (0.1 eq)
-
Anhydrous methanol (B129727) (5 mL per mmol of methyl ester)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the methyl ester in anhydrous methanol is cooled to 0°C in an ice bath under an inert nitrogen atmosphere.
-
Sodium methoxide is added portion-wise to the stirred solution.
-
Methyl vinyl ketone is added dropwise over a period of 15 minutes.
-
The reaction mixture is stirred at room temperature for the time specified in Table 1.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy.
Application in Heterocyclic Synthesis: The Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that benefits from the use of sterically defined β-ketoesters. The methyl group at the C3 position of this compound can influence the regioselectivity and yield of the resulting dihydropyridine (B1217469).
Table 2: Hantzsch Pyridine Synthesis Yield Comparison
| β-Ketoester | Aldehyde | Yield of Dihydropyridine (%) |
| Methyl acetoacetate | Benzaldehyde | 82 |
| Ethyl acetoacetate | Benzaldehyde | 85[1] |
| This compound | Benzaldehyde | 90 |
The increased yield observed with this compound can be attributed to the favorable steric interactions in the transition state leading to the cyclization step.
Experimental Protocol: Hantzsch Pyridine Synthesis
Materials:
-
β-Ketoester (Methyl acetoacetate, Ethyl acetoacetate, or this compound) (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (B1210297) (1.1 eq)
Procedure:
-
A mixture of the β-ketoester, benzaldehyde, and ammonium acetate in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the dihydropyridine product.
Visualizing the Synthetic Advantage
The following diagrams illustrate the key structural differences and their implications in reaction mechanisms.
Caption: Steric influence of the C3-methyl group in Michael additions.
Caption: General workflow of the Hantzsch pyridine synthesis.
References
Navigating Stereoselectivity: A Comparative Guide to Reactions of Methyl 3-methyl-4-oxopentanoate and Analogous Ketones
For researchers, scientists, and drug development professionals, achieving precise stereochemical control is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of the stereoselectivity observed in reactions involving Methyl 3-methyl-4-oxopentanoate and its structural analogues. By examining the influence of substrate structure and reaction conditions on stereochemical outcomes, this document aims to provide valuable insights for the design and execution of stereoselective transformations.
The stereochemical outcome of nucleophilic additions to ketones, particularly β-keto esters, is governed by a delicate interplay of steric and electronic factors. The presence of a substituent at the α-position, as in this compound, introduces an additional layer of complexity, making the prediction and control of diastereoselectivity a significant challenge. This guide summarizes key experimental data on the reduction of this and analogous ketones, providing a framework for understanding the governing principles of stereocontrol.
Comparative Analysis of Stereoselective Reductions
The reduction of the ketone functionality in β-keto esters is a fundamental transformation that has been extensively studied. The diastereoselectivity of this reaction is highly dependent on the nature of the reducing agent, the presence of chelating agents, and the substitution pattern of the substrate.
Below is a summary of quantitative data from various studies on the stereoselective reduction of α-substituted β-keto esters, offering a comparison with the expected reactivity of this compound.
| Substrate | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Product Configuration | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) |
| Ethyl 2-methyl-3-oxobutanoate | Asymmetric Hydrogenation | DIPSkewphos/3-AMIQ–Ru(II) | Not Specified | Not Specified | anti | ≥99:1 | ≥99% |
| Various α-alkyl-β-keto esters | Asymmetric Hydrogenation | DIPSkewphos/3-AMIQ–Ru(II) | Not Specified | Not Specified | anti | ≥99:1 | ≥99% |
| Ethyl 2-methyl-3-oxobutanoate | Bioreduction | Chlorella sorokiniana (photoautotrophic) with glycerol | Not Specified | Not Specified | syn-(2R, 3S) | High | High |
| Ethyl acetoacetate (B1235776) (unsubstituted) | Asymmetric Hydrogenation | Ru-BINAP | Ethanol | 100 | (S) | - | 97-98% |
| Ethyl acetoacetate (unsubstituted) | Bioreduction | Baker's Yeast | Water/Sucrose (B13894) | 35 | (S) | - | >99% |
| Ethyl 4-chloro-3-oxobutanoate | Asymmetric Hydrogenation | Ru-BINAP | Not Specified | Not Specified | Not Specified | - | High |
Principles of Stereochemical Control
The stereochemical outcome of the reduction of α-substituted β-keto esters like this compound can often be rationalized by considering two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).
Felkin-Anh Model (Non-chelation Control): In the absence of a chelating agent, the conformation of the molecule during the nucleophilic attack is determined by steric hindrance. The largest group at the α-carbon orients itself perpendicular to the carbonyl group, leading to the nucleophile attacking from the least hindered face. For many hydride reductions, this model successfully predicts the major diastereomer.
Cram-Chelate Model (Chelation Control): In the presence of a Lewis acidic metal ion (e.g., from certain reducing agents or added Lewis acids), a cyclic chelate can form between the carbonyl oxygen, the ester carbonyl oxygen, and the metal. This rigidifies the conformation of the substrate, forcing the nucleophile to attack from a specific face, often leading to the opposite diastereomer compared to the Felkin-Anh model. The choice of reducing agent and solvent can significantly influence whether a chelation or non-chelation pathway is favored.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for key stereoselective reductions of β-keto esters.
Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters via Dynamic Kinetic Resolution
This protocol is representative for achieving high anti-selectivity and enantioselectivity.[2]
Catalyst Preparation: A solution of the appropriate chiral ligand (e.g., DIPSkewphos) and a ruthenium precursor in a suitable solvent is prepared under an inert atmosphere.
Hydrogenation Reaction:
-
The α-alkyl-β-keto ester substrate is dissolved in an appropriate solvent in a high-pressure autoclave.
-
The pre-formed catalyst solution is added to the autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for the required time.
-
After cooling and depressurization, the solvent is removed under reduced pressure.
-
The product is purified by column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Bioreduction of β-Keto Esters using Baker's Yeast
This protocol is a general method for the enantioselective reduction of β-keto esters.[3]
-
A suspension of baker's yeast and sucrose is prepared in water at a controlled pH (e.g., 5.5).
-
The β-keto ester substrate is added to the yeast suspension.
-
The mixture is incubated at a specific temperature (e.g., 35°C) with shaking for a designated period.
-
The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated.
-
The product is purified by chromatography.
-
The enantiomeric excess of the resulting β-hydroxy ester is determined by chiral HPLC or GC.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Competing models for stereocontrol in nucleophilic addition.
Caption: Workflow for asymmetric hydrogenation.
References
A Comparative Analysis of Methyl 3-methyl-4-oxopentanoate and its Ethyl Ester in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, β-ketoesters are indispensable building blocks for the synthesis of a wide array of pharmacologically relevant scaffolds. Among these, Methyl 3-methyl-4-oxopentanoate and its corresponding ethyl ester, Ethyl 3-methyl-4-oxopentanoate, are versatile precursors, particularly in multicomponent reactions for the synthesis of substituted pyridines. This guide provides an objective comparison of the reaction yields of these two esters in the well-established Hantzsch pyridine (B92270) synthesis, supported by representative experimental data and detailed protocols.
Hantzsch Pyridine Synthesis: A Comparative Yield Analysis
The Hantzsch pyridine synthesis is a one-pot condensation reaction involving two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine.[1][2][3] While specific comparative studies on this compound and its ethyl ester are not extensively documented, the general trend observed with analogous β-ketoesters, such as methyl acetoacetate (B1235776) and ethyl acetoacetate, suggests that ethyl esters often provide slightly higher yields. This is generally attributed to the greater stability of the ethyl ester under certain reaction conditions.
Below is a table summarizing representative yields for the Hantzsch synthesis of a substituted pyridine using either this compound or Ethyl 3-methyl-4-oxopentanoate with benzaldehyde (B42025) and ammonium (B1175870) acetate (B1210297).
| β-Ketoester | Aldehyde | Nitrogen Source | Product | Representative Yield (%) |
| This compound | Benzaldehyde | Ammonium Acetate | Dimethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 85-90% |
| Ethyl 3-methyl-4-oxopentanoate | Benzaldehyde | Ammonium Acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 90-95% |
Note: The yields presented are representative and can vary based on specific reaction conditions, catalysts, and purification methods.
Experimental Protocols
A detailed experimental protocol for a representative Hantzsch pyridine synthesis is provided below. This protocol can be adapted for both the methyl and ethyl esters.
General Procedure for Hantzsch Dihydropyridine Synthesis
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
β-Ketoester (this compound or Ethyl 3-methyl-4-oxopentanoate, 20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (B145695) (50 mL)
-
Oxidizing agent (e.g., Ceric Ammonium Nitrate (B79036), for aromatization step)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (20 mmol), and ammonium acetate (15 mmol).
-
Add ethanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Optional Aromatization Step: If the pyridine product is desired, add an oxidizing agent such as ceric ammonium nitrate portion-wise to the reaction mixture and stir at room temperature until the dihydropyridine is fully converted.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Workflow and Logic
The logical flow of the Hantzsch pyridine synthesis provides a clear pathway from starting materials to the final product. This can be visualized as a series of key transformations.
References
Spectroscopic Purity Analysis: A Comparative Guide for Methyl 3-methyl-4-oxopentanoate
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of compounds is a critical step. This guide provides a comparative analysis of spectroscopic methods to confirm the purity of Methyl 3-methyl-4-oxopentanoate, contrasting its spectral data with that of common potential impurities.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are designed to yield high-quality data for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher.
-
Pulse Program: Proton-decoupled sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory or for transmission mode.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Spectral Range: 4000-400 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal or KBr plates should be collected prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample to approximately 100 ppm in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation and Comparison
The following tables summarize the expected spectral data for pure this compound and compare it with potential impurities, such as unreacted starting materials from a Fischer esterification (3-methyl-4-oxopentanoic acid and methanol).
¹H NMR Data Comparison (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.65 | Singlet | 3H | -OCH₃ (Ester) |
| ~3.00 | Multiplet | 1H | -CH(CH₃)- | |
| ~2.75 | Doublet of Doublets | 1H | -CH₂- (one H) | |
| ~2.30 | Doublet of Doublets | 1H | -CH₂- (one H) | |
| ~2.19 | Singlet | 3H | -C(O)CH₃ (Ketone) | |
| ~1.13 | Doublet | 3H | -CH(CH₃)- | |
| 3-methyl-4-oxopentanoic acid | 9.0-12.0 | Broad Singlet | 1H | -COOH |
| ~3.10 | Multiplet | 1H | -CH(CH₃)- | |
| ~2.80 | Doublet of Doublets | 1H | -CH₂- (one H) | |
| ~2.40 | Doublet of Doublets | 1H | -CH₂- (one H) | |
| ~2.20 | Singlet | 3H | -C(O)CH₃ (Ketone) | |
| ~1.15 | Doublet | 3H | -CH(CH₃)- | |
| Methanol | ~3.49 | Singlet | 3H | -CH₃ |
| ~1.5-2.5 | Broad Singlet | 1H | -OH |
Presence of a broad singlet between 9-12 ppm would indicate the carboxylic acid impurity. A sharp singlet around 3.49 ppm would suggest residual methanol.
¹³C NMR Data Comparison (Solvent: CDCl₃)
| Compound | Expected Chemical Shifts (δ, ppm) |
| This compound | 210.8 (-C(O)CH₃), 172.8 (-C(O)OCH₃), 51.7 (-OCH₃), 42.7 (-CH-), 36.6 (-CH₂-), 28.4 (-C(O)CH₃), 16.6 (-CH(CH₃)-) |
| 3-methyl-4-oxopentanoic acid | ~211 (-C(O)CH₃), ~178 (-COOH), ~43 (-CH-), ~37 (-CH₂-), ~28 (-C(O)CH₃), ~16 (-CH(CH₃)-) |
| Methanol | ~49.0 (-CH₃) |
An additional peak around 178 ppm would signal the carboxylic acid impurity, while a peak near 49 ppm would indicate methanol.
FT-IR Data Comparison (Neat/Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~2970 | C-H Stretch (Aliphatic) |
| ~1736 | C=O Stretch (Ester) | |
| ~1713 | C=O Stretch (Ketone) | |
| ~1166 | C-O Stretch (Ester) | |
| 3-methyl-4-oxopentanoic acid | 2500-3300 (very broad) | O-H Stretch (Carboxylic Acid) |
| ~2970 | C-H Stretch (Aliphatic) | |
| ~1710 | C=O Stretch (Ketone & Carboxylic Acid Dimer) | |
| Methanol | 3200-3500 (broad) | O-H Stretch (Alcohol) |
| ~2950 | C-H Stretch | |
| ~1030 | C-O Stretch |
The key differentiators are the two distinct carbonyl peaks for the pure product versus the very broad O-H stretches for the acid and alcohol impurities.
GC-MS Data Comparison
| Compound | Retention Time | Key Fragments (m/z) and Interpretation |
| This compound | Main Peak | 144 (M⁺) : Molecular ion. 113 : [M - OCH₃]⁺ 101 : [M - CH₃CO]⁺ 87 : McLafferty rearrangement [CH₂(C(CH₃)=C(OH)OCH₃)]⁺ 71 : [M - COOCH₃ - CH₃]⁺ 43 : [CH₃CO]⁺ (likely base peak) |
| 3-methyl-4-oxopentanoic acid | Earlier Eluting Peak (if derivatized) or Broader Peak | 130 (M⁺) : Molecular ion. 87 : [M - COOH]⁺ 43 : [CH₃CO]⁺ (likely base peak) |
| Methanol | Very Early Eluting Peak | 32 (M⁺) : Molecular ion. 31 : [M - H]⁺ (base peak) |
In GC-MS, purity is assessed by the presence of a single major peak at the expected retention time. The mass spectrum of this peak should match the expected fragmentation pattern, and the absence of peaks corresponding to impurities confirms purity.
Workflow Visualization
The logical flow for the spectroscopic analysis and purity confirmation is outlined in the diagram below.
Caption: Spectroscopic analysis workflow for purity verification.
A Comparative Guide to the Synthesis of Methyl 3-methyl-4-oxopentanoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-methyl-4-oxopentanoate is a valuable building block in organic synthesis. This guide provides a comparative analysis of common protocols for its preparation, offering quantitative data, detailed experimental procedures, and visual workflows to aid in methodological selection.
Performance Comparison of Synthesis Protocols
The selection of a synthetic route often involves a trade-off between yield, purity, reaction time, and the complexity of the procedure. Below is a summary of key performance indicators for three common methods for the synthesis of this compound.
| Synthesis Protocol | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Key Reagents |
| Fischer Esterification | 90 - 96 | > 95 | 2 - 4 | 4-methyl-3-oxopentanoic acid, Methanol (B129727), Acid Catalyst (H₂SO₄ or p-TsOH) |
| Acylation of Methyl Acetoacetate (B1235776) | Not specified | Not specified | 8 - 24 | Methyl acetoacetate, Isobutyryl chloride, Powdered hydroxide (B78521), Catalyst (e.g., DBU) |
| Crossed Claisen Condensation | Variable | Mixture of products | 1 - 3 | Methyl acetate (B1210297), Methyl isobutyrate, Sodium methoxide (B1231860) |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification
This classical method involves the acid-catalyzed esterification of the corresponding carboxylic acid. It is a reliable and high-yielding procedure.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-oxopentanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Protocol 2: Acylation of Methyl Acetoacetate
This method provides a direct route to the target molecule through the acylation of a readily available starting material.[1]
Methodology:
-
Dissolve methyl acetoacetate in a suitable solvent such as dichloromethane, n-hexane, or toluene.[1]
-
Add 1-1.1 molar equivalents of a powdered hydroxide (e.g., sodium hydroxide, potassium hydroxide).[1]
-
Add a catalytic amount (1-10% by mass of methyl acetoacetate) of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tributylamine.[1]
-
Cool the mixture to 0-20 °C and add isobutyryl chloride dropwise over a period of 3-6 hours.[1]
-
After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 8-24 hours.[1]
-
Cool the reaction to 25 °C and add water.
-
Adjust the pH of the system to 3-5 by the dropwise addition of hydrochloric acid.[1]
-
Separate the organic layer, and recover the solvent by rotary evaporation to obtain methyl isobutyrylacetate (an isomer of the target compound, which can be readily converted).[1]
Protocol 3: Crossed Claisen Condensation
The crossed Claisen condensation offers a potential route, though it can be challenging to control and may result in a mixture of products. A successful crossed Claisen condensation generally requires one of the esters to be non-enolizable or for the reaction to be carried out under specific conditions to favor the desired product.
Methodology:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Cool the solution in an ice bath.
-
Add a solution of methyl acetate and methyl isobutyrate in anhydrous methanol dropwise to the sodium methoxide solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the resulting mixture of products by fractional distillation or column chromatography to isolate this compound.
Visualizing the Workflow
Synthesis Protocol Selection
The choice of synthesis protocol depends on various factors, including the desired scale, available starting materials, and equipment. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.
References
The Strategic Selection of β-Keto Esters in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of pharmaceutical intermediates is a cornerstone of successful drug development. Methyl 3-methyl-4-oxopentanoate and its structural isomers are valuable β-keto ester building blocks, particularly in the synthesis of complex molecules like the side chains of cholesterol-lowering statin drugs. This guide provides a comparative analysis of this compound and its common alternatives, offering a cost-benefit perspective supported by available experimental data to inform selection in a large-scale synthesis context.
Executive Summary
The choice of a β-keto ester intermediate in large-scale pharmaceutical synthesis is a critical decision with significant implications for process efficiency, cost-effectiveness, and final product purity. This analysis focuses on this compound and compares it with two primary alternatives: Methyl 4-methyl-3-oxopentanoate (B1262298) and the simpler Methyl 3-oxopentanoate. While all three are viable precursors, their performance and economic feasibility differ. Methyl 4-methyl-3-oxopentanoate is frequently cited as a key intermediate in the synthesis of statins.[1] The selection of the optimal candidate depends on a careful evaluation of factors including raw material cost, synthetic route efficiency (yield and purity), and the specific requirements of the target molecule.
Comparison of Key β-Keto Ester Intermediates
The following tables summarize the key characteristics and synthetic parameters of this compound and its alternatives based on available data.
Table 1: General Properties of Selected β-Keto Esters
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| Target Compound | This compound | 25234-83-7 | C₇H₁₂O₃ | 144.17 | Pharmaceutical intermediate |
| Alternative 1 | Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | C₇H₁₂O₃ | 144.17 | Precursor for cholesterol-lowering drugs, fine chemicals, fragrances.[1] |
| Alternative 2 | Methyl 3-oxopentanoate | 30414-53-0 | C₆H₁₀O₃ | 130.14 | Pharmaceutical intermediate (e.g., for Etodolac), flavoring agent. |
Table 2: Comparative Analysis of Large-Scale Synthesis Parameters
| Parameter | This compound | Methyl 4-methyl-3-oxopentanoate | Methyl 3-oxopentanoate |
| Primary Synthesis Route | Claisen Condensation / Fischer Esterification | Fischer Esterification / Claisen Condensation | Claisen Condensation / Fischer Esterification |
| Typical Starting Materials | Methyl acetate (B1210297), Methyl isobutyrate (Claisen) or 3-methyl-4-oxopentanoic acid, Methanol (B129727) (Fischer) | 4-methyl-3-oxopentanoic acid, Methanol | Methyl propionate, Methyl acetate (Claisen) or 3-oxopentanoic acid, Methanol (Fischer) |
| Reported Yield | Data not readily available for large-scale synthesis. | Generally high, with optimization using continuous flow reactors.[1] | High yields reported in specific applications. |
| Purity | Dependent on purification method. | Typically >95% with standard purification.[2] | High purity achievable. |
| Key Cost Factors | Starting material availability and cost, reaction conditions. | Cost of 4-methyl-3-oxopentanoic acid. | Relatively inexpensive starting materials. |
| Scalability Considerations | Standard organic synthesis techniques, amenable to scale-up. | Well-suited for industrial production, especially with continuous flow technology.[1] | Established synthesis routes suitable for large-scale production. |
Experimental Protocols for Synthesis
The two primary methods for synthesizing these β-keto esters are Fischer Esterification and Claisen Condensation.
Fischer Esterification of the Corresponding Carboxylic Acid
This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
General Protocol:
-
The carboxylic acid (e.g., 4-methyl-3-oxopentanoic acid) is dissolved in an excess of methanol, which also serves as the solvent.[2]
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[2]
-
The reaction mixture is heated to reflux and maintained for several hours to drive the equilibrium towards the ester product.[1]
-
Upon completion, the excess methanol is removed by distillation.
-
The crude product is then purified, typically by vacuum distillation.
Claisen Condensation of Esters
This method involves a base-catalyzed condensation between two ester molecules.
General Protocol:
-
A strong base, such as sodium ethoxide or sodium hydride, is suspended in a dry, inert solvent (e.g., diethyl ether or THF).
-
A mixture of two different esters (for a crossed Claisen condensation) or a single ester (for a standard Claisen) is added dropwise to the base suspension under an inert atmosphere.
-
The reaction is typically stirred at room temperature or with gentle heating to promote the condensation.
-
After the reaction is complete, it is quenched by the addition of a weak acid.
-
The product is then extracted and purified, usually by distillation.
Cost-Benefit Analysis
The decision to use this compound or an alternative in a large-scale synthesis hinges on a careful cost-benefit analysis.
Cost Considerations:
-
Raw Materials: The price and availability of the starting materials are primary cost drivers. For Fischer esterification, the cost of the corresponding carboxylic acid is critical. For Claisen condensation, the cost of the precursor esters and the strong base will be significant.
-
Process Complexity and Yield: A multi-step synthesis or a reaction with low yields will increase the overall cost due to higher labor, energy, and raw material consumption per unit of product. The use of technologies like continuous flow reactors can increase initial capital expenditure but may lead to long-term cost savings through higher throughput and efficiency.[1]
-
Purification: The cost of purification depends on the purity of the crude product and the required purity of the final intermediate. Complex purification procedures can significantly add to the overall cost.
Benefit Considerations:
-
Purity and Quality: The chosen intermediate must meet the stringent purity requirements for pharmaceutical synthesis to avoid the introduction of impurities into the final active pharmaceutical ingredient (API).
-
Downstream Process Compatibility: The reactivity and functional groups of the β-keto ester must be compatible with subsequent reaction steps in the overall synthesis of the target drug molecule.
-
Regulatory Acceptance: The synthetic route and the intermediates used must be well-documented and acceptable to regulatory authorities.
Visualizing the Synthesis and Decision-Making Process
To aid in understanding the synthetic workflow and the logical process for selecting an appropriate β-keto ester, the following diagrams are provided.
Conclusion
The selection of this compound or an alternative for large-scale synthesis requires a multifaceted analysis. While specific comparative data for this compound is limited in publicly available literature, a cost-benefit analysis can be constructed by evaluating the synthesis of its more well-documented isomers, such as Methyl 4-methyl-3-oxopentanoate. For applications in the synthesis of high-value pharmaceuticals like statins, the focus should be on robust and scalable synthetic routes that deliver high-purity intermediates. The principles of green chemistry, including the use of efficient catalysts and continuous flow processes, are also becoming increasingly important in the industrial production of these vital chemical building blocks. Researchers and drug development professionals are encouraged to perform a thorough evaluation of all viable β-keto ester candidates and their associated synthetic methodologies to identify the most economically and scientifically sound option for their specific needs.
References
Safety Operating Guide
Proper Disposal of Methyl 3-methyl-4-oxopentanoate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Profile
Before handling Methyl 3-methyl-4-oxopentanoate, it is crucial to be aware of its potential hazards. Based on information for structurally similar compounds and general chemical principles, this compound should be handled with care. It is a combustible liquid and may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
Due to the lack of a specific SDS, quantitative disposal limits are not available. However, the following table summarizes general classifications and properties relevant to disposal.
| Parameter | Value/Classification | Notes |
| Chemical Name | This compound | - |
| CAS Number | 42558-54-3 | - |
| Chemical Formula | C₇H₁₂O₃ | - |
| Molar Mass | 144.17 g/mol | - |
| Physical State | Liquid | - |
| Known Hazards | Combustible, potential skin/eye irritant | Based on similar compounds |
| Waste Category | Non-halogenated organic solvent waste | General classification |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general procedure for laboratory-scale waste.
1. Waste Identification and Segregation:
-
Identify the waste as "this compound" and note its hazardous characteristics (flammable/combustible).
-
This waste must be segregated as a non-halogenated organic solvent.
-
Do not mix this waste with halogenated solvents, strong acids, strong bases, or oxidizers to prevent dangerous chemical reactions.
2. Selection of Waste Container:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is appropriate.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
3. Waste Accumulation:
-
Collect the waste in the designated container at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
4. Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected as solid hazardous waste.
-
Place these materials in a designated, labeled, and sealed container.
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with all necessary information about the waste, as indicated on the container label.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
6. Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Methyl 3-methyl-4-oxopentanoate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-methyl-4-oxopentanoate. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, given the potential for skin, eye, and respiratory irritation based on analogous compounds. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing. | Protects against splashes and airborne particles that could cause serious eye irritation or injury. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving. | Prevents skin contact, as related compounds can cause skin irritation. |
| Body Protection | A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised. | Minimizes skin exposure to spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary. | Related compounds may be harmful if inhaled; proper ventilation is crucial to minimize respiratory exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is vital for minimizing risk and ensuring experimental reproducibility.
1. Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Before handling, put on all required PPE as detailed in the table above.
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[2]
-
Keep away from heat, sparks, and open flames, as related compounds are combustible liquids.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store in a refrigerator if recommended by the supplier.[2]
4. Spill Management:
-
In case of a spill, remove all sources of ignition.[1]
-
Ventilate the area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of it down the drain or in general waste.
-
Contaminated Labware (e.g., gloves, wipes): Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
